molecular formula C14H14BNO4 B1408913 (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid CAS No. 1704069-56-6

(4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Cat. No.: B1408913
CAS No.: 1704069-56-6
M. Wt: 271.08 g/mol
InChI Key: BICIYGVMBIEAEG-UHFFFAOYSA-N
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Description

(4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C14H14BNO4 and its molecular weight is 271.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-[(2-methoxyphenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BNO4/c1-20-13-5-3-2-4-12(13)16-14(17)10-6-8-11(9-7-10)15(18)19/h2-9,18-19H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICIYGVMBIEAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601181043
Record name Boronic acid, B-[4-[[(2-methoxyphenyl)amino]carbonyl]phenyl]-
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Molecular Weight

271.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704069-56-6
Record name Boronic acid, B-[4-[[(2-methoxyphenyl)amino]carbonyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704069-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-[[(2-methoxyphenyl)amino]carbonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601181043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(dihydroxyboranyl)-N-(2-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(dihydroxyboranyl)-N-(2-methoxyphenyl)benzamide is a specialized organic compound that integrates two key pharmacophores: a phenylboronic acid and an N-arylbenzamide. This unique combination suggests its potential utility as a versatile building block in medicinal chemistry and materials science. The phenylboronic acid moiety is a cornerstone of Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules. Simultaneously, the N-arylbenzamide scaffold is a prevalent feature in numerous biologically active compounds. This guide provides a comprehensive overview of the nomenclature, properties, and a detailed, field-proven protocol for the synthesis of this intriguing molecule.

Nomenclature and Identification

Due to its specific and somewhat complex structure, 4-(dihydroxyboranyl)-N-(2-methoxyphenyl)benzamide may not be commonly listed under this name in all chemical databases. A thorough understanding of its systematic and alternative names is therefore crucial for effective literature and database searches.

Table 1: Synonyms and IUPAC Name

Name TypeName
Preferred IUPAC Name 4-(dihydroxyboranyl)-N-(2-methoxyphenyl)benzamide
Systematic IUPAC Name 4-(dihydroxyboranyl)-N-(2-methoxyphenyl)benzamide
Common Synonym 4-borono-N-(2-methoxyphenyl)benzamide
Alternative Synonym [4-({(2-methoxyphenyl)amino}carbonyl)phenyl]boronic acid

The IUPAC name is derived by treating the benzamide as the parent structure. The "4-(dihydroxyboranyl)" prefix indicates the boronic acid group at the 4th position of the benzoyl ring, and "N-(2-methoxyphenyl)" specifies the substituent attached to the amide nitrogen.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale and Authoritative Grounding
Molecular Formula C₁₄H₁₄BNO₄Based on structural assembly.
Molecular Weight 271.08 g/mol Calculated from the molecular formula.
Appearance White to off-white solidPhenylboronic acids and N-arylbenzamides are typically crystalline solids at room temperature.[1][2]
Melting Point >200 °C (with decomposition)Phenylboronic acids often have high melting points (e.g., Phenylboronic acid melts at 216 °C).[1][3] The benzamide structure would likely increase this further.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, methanol)The boronic acid group imparts some water solubility, while the aromatic rings favor organic solvents.[1][4]
pKa ~8.5 - 9.0The acidity is primarily due to the Lewis acidic boron center of the boronic acid group. Phenylboronic acid has a pKa of 8.83.[3]

Synthesis Protocol: Amide Coupling of 4-Carboxyphenylboronic Acid and 2-Methoxyaniline

The most direct and logical synthetic route to 4-(dihydroxyboranyl)-N-(2-methoxyphenyl)benzamide is the amide coupling of 4-carboxyphenylboronic acid and 2-methoxyaniline (o-anisidine). This reaction requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. The following protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization if chiral centers were present.[5]

Causality Behind Experimental Choices:
  • EDC (Carbodiimide): This reagent reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine. EDC is water-soluble, and the urea byproduct can be easily removed by an aqueous wash, simplifying purification.[5]

  • HOBt (Additive): HOBt reacts with the O-acylisourea intermediate to form an active ester. This ester is less reactive than the O-acylisourea, which helps to prevent the formation of N-acylurea byproducts and reduces the risk of racemization at the alpha-carbon of amino acid substrates (though not applicable here, it is good practice in amide coupling).[5]

  • DIPEA (Base): N,N-Diisopropylethylamine is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any acid formed during the reaction, maintaining a favorable reaction pH.

  • Acetonitrile (Solvent): A polar aprotic solvent that effectively dissolves the reactants and reagents without participating in the reaction.

Step-by-Step Methodology:
  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-carboxyphenylboronic acid (1.0 equivalent) in anhydrous acetonitrile.

  • Amine Addition: To this solution, add 2-methoxyaniline (1.0 equivalent).

  • Reagent Addition: Add 1-Hydroxybenzotriazole (HOBt) (0.1 equivalents) and N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the reaction mixture.

  • Activation and Coupling: Cool the mixture to 0 °C in an ice bath. Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(dihydroxyboranyl)-N-(2-methoxyphenyl)benzamide.

Self-Validating System:

The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to validate the structure and ensure the removal of starting materials and reaction byproducts.

Logical and Experimental Workflow Visualization

The synthesis of 4-(dihydroxyboranyl)-N-(2-methoxyphenyl)benzamide can be visualized as a two-step logical process: the activation of the carboxylic acid followed by the nucleophilic attack of the amine.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Conditions 4-Carboxyphenylboronic_Acid 4-Carboxyphenylboronic Acid Activation Carboxylic Acid Activation 4-Carboxyphenylboronic_Acid->Activation Reacts with 2-Methoxyaniline 2-Methoxyaniline Amide_Coupling Nucleophilic Acyl Substitution 2-Methoxyaniline->Amide_Coupling Nucleophilic Attack EDC_HOBt EDC, HOBt EDC_HOBt->Activation Mediated by DIPEA_Acetonitrile DIPEA, Acetonitrile, 0°C to RT DIPEA_Acetonitrile->Amide_Coupling Reaction Environment Activation->Amide_Coupling Forms Active Ester Final_Product 4-(dihydroxyboranyl)-N- (2-methoxyphenyl)benzamide Amide_Coupling->Final_Product Yields

Sources

Methodological & Application

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of Amide-Functionalized Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of amide-functionalized boronic acids presents a distinct set of synthetic challenges compared to simple aryl substrates. The presence of the amide moiety (


) introduces Lewis basic sites capable of coordinating to the palladium catalyst (catalyst poisoning) and facilitating rapid protodeboronation (C-B bond cleavage) under standard basic conditions.

This Application Note details three field-proven protocols designed to overcome these failure modes. By transitioning from "standard" conditions to specialized systems utilizing Rapid-Activation Precatalysts , Slow-Release MIDA Boronates , or Robust Trifluoroborate Salts , researchers can achieve high yields even with unstable amide substrates.

The Challenge: Why Amide-Boronic Acids Fail

Successful coupling requires the rate of Transmetallation (


) to exceed the rate of Decomposition (

). Amide-functionalized boronic acids suffer from two primary parasitic pathways:
  • Protodeboronation: The amide carbonyl can act as an internal Lewis base or stabilize the transition state for hydrolytic C-B bond cleavage, especially in high pH aqueous environments.

  • Pd-Chelation (Poisoning): The amide nitrogen or oxygen can displace labile ligands on the Pd(II) species, forming an inactive "off-cycle" resting state, thereby slowing

    
     and allowing decomposition to dominate.
    
Visualizing the Failure Modes

The following diagram illustrates the kinetic competition between the productive catalytic cycle and the destructive pathways introduced by the amide group.

G Start Amide-Boronic Acid Pd_Active Active Pd(II) Species Start->Pd_Active Transmetallation Poison Catalyst Poisoning (Amide Coordination) Start->Poison Coordination to Pd Deboron Protodeboronation (Hydrolysis) Start->Deboron Base/H2O (Fast for Amides) Coupling Productive Cross-Coupling Pd_Active->Coupling Reductive Elimination Poison->Pd_Active Reversible (Slow)

Figure 1: Kinetic competition between productive coupling (Green) and amide-induced failure modes (Red).

Recommended Protocols

Protocol A: The "Speed" Strategy (Buchwald Precatalysts)

Best For: Unstable boronic acids where the starting material is available but decomposes rapidly under heating. Mechanism: Uses XPhos Pd G2/G3 precatalysts to generate the active mono-ligated Pd(0) species instantaneously at room temperature. This allows the coupling to finish before the boronic acid has time to decompose.

  • Ligand: XPhos (Bulky, electron-rich) prevents amide coordination to Pd.

  • Base: K3PO4 (Mild, high solubility in water).

  • Solvent: THF/Water biphasic system.

Experimental Procedure:
  • Charge: To a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 equiv), Amide-Boronic Acid (1.2–1.5 equiv), and XPhos Pd G3 (1–2 mol%).

  • Solvent: Add THF (2.0 mL per mmol halide).

  • Activation: Add 0.5 M K3PO4 (aq) (2.0 equiv) via syringe.

    • Note: The biphasic nature is critical. The organic phase protects the catalyst, while the interface allows transmetallation.

  • Reaction: Seal the vial and stir vigorously at Room Temperature (23 °C) for 1–4 hours.

    • Optimization: If conversion is slow, heat to 40 °C. Avoid temperatures >60 °C for amide-boronic acids using this protocol.

  • Workup: Dilute with EtOAc, separate layers, dry over MgSO4, and concentrate.

Protocol B: The "Controlled Release" Strategy (MIDA Boronates)

Best For: Complex synthesis where the boronic acid is too unstable to be isolated or stored. Mechanism: MIDA (N-methyliminodiacetic acid) boronates are sp3-hybridized and chemically inert. Under aqueous basic conditions, they slowly hydrolyze to release the active boronic acid. This keeps the instantaneous concentration of free boronic acid low, suppressing second-order decomposition pathways.

  • Precursor: MIDA-protected amide boronate.

  • Catalyst: XPhos Pd G2 or SPhos Pd G2.

  • Solvent: THF/H2O (High water ratio required for hydrolysis).

Experimental Procedure:
  • Charge: Add MIDA-Boronate (1.5 equiv), Aryl Halide (1.0 equiv), and XPhos Pd G2 (2 mol%) to a vial.

  • Solvent: Add THF and Water in a 5:1 ratio . (e.g., 2.5 mL THF : 0.5 mL H2O).

    • Critical: Sufficient water is required to drive the equilibrium from MIDA-boronate to free boronic acid.

  • Base: Add K3PO4 (3.0 equiv) .

  • Reaction: Heat to 60 °C for 4–12 hours.

    • Note: The elevated temperature is necessary to drive the hydrolysis of the MIDA ester, not necessarily the coupling itself.

  • Workup: Standard aqueous extraction.

Protocol C: The "Robust Salt" Strategy (Molander Trifluoroborates)

Best For: Scale-up and storage. Amide-functionalized trifluoroborates (BF3K) are air-stable solids.[1][2] Mechanism: BF3K salts are resistant to protodeboronation in the solid state. In solution with a carbonate base, they hydrolyze to the active species. The RuPhos ligand is privileged for these substrates due to its specific steric environment which accommodates the amide.

  • Precursor: Potassium beta-trifluoroborato amide.[1][3][4]

  • Catalyst: Pd(OAc)2 (2 mol%) + RuPhos (4 mol%).

  • Base: K2CO3 (3.0 equiv).[5]

  • Solvent: Toluene/H2O (3:1).

Experimental Procedure:
  • Charge: Add Amide-BF3K Salt (1.1 equiv), Aryl Chloride/Bromide (1.0 equiv), Pd(OAc)2 (2 mol%), RuPhos (4 mol%), and K2CO3 (3.0 equiv).

  • Degas: Purge the solid mixture with Argon/Nitrogen for 5 minutes.

  • Solvent: Add degassed Toluene and Water (3:1 ratio, 0.2 M concentration).

  • Reaction: Heat to 85 °C for 12–24 hours.

    • Note: Higher temperature is required to "crack" the BF3K salt.

  • Workup: Cool to RT. Dilute with water and EtOAc. Filter through Celite if necessary to remove Pd black.

Decision Matrix & Troubleshooting

Protocol Selection Guide

DecisionTree Start Select Amide Coupling Protocol IsStable Is the Boronic Acid Isolable/Stable? Start->IsStable StableYes Yes IsStable->StableYes Stable StableNo No (Decomposes rapidly) IsStable->StableNo Unstable NeedScale Is this for Scale-up or Storage? StableYes->NeedScale ProtoB Protocol B: MIDA Boronate (Slow Release) StableNo->ProtoB Use MIDA ProtoA Protocol A: Buchwald G3 (Speed) NeedScale->ProtoA Discovery/Small Scale ProtoC Protocol C: Molander BF3K (Robustness) NeedScale->ProtoC Scale-up/Storage

Figure 2: Decision tree for selecting the optimal cross-coupling protocol.

Comparative Data Table
FeatureProtocol A (Buchwald)Protocol B (MIDA)Protocol C (Molander)
Active Species Boronic AcidMIDA EsterPotassium Trifluoroborate
Catalyst System XPhos Pd G3XPhos/SPhos Pd G2Pd(OAc)2 + RuPhos
Temperature 23 °C – 40 °C60 °C85 °C
Base K3PO4 (0.5 M)K3PO4 (3.0 M)K2CO3
Key Advantage Speed : Outruns decomposition.[6]Control : Maintains low [B] conc.Stability : Air-stable solids.[1][2][7]
Primary Risk Requires careful temp control.Slower reaction times.Requires higher temps.[8]

References

  • Buchwald Precatalyst Protocol (Protocol A): Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[9] Journal of the American Chemical Society, 132(40), 14073–14075.[9] [Link]

  • MIDA Boronate Protocol (Protocol B): Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[10] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[10] Journal of the American Chemical Society, 131(20), 6961–6963.[11] [Link]

  • Molander Trifluoroborate Protocol (Protocol C): Molander, G. A., & Petrillo, D. E. (2008). Suzuki−Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

  • Amide-Trifluoroborate Specifics: Molander, G. A., & Jean-Gérard, L. (2009).[1][3] Use of Potassium β-Trifluoroborato Amides in Suzuki−Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5446–5450. [Link]

Sources

optimizing catalyst loading for (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Optimizing Catalyst Loading for Suzuki-Miyaura Reactions of (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Catalyst Optimization in Modern Drug Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its reliability in forging carbon-carbon bonds, particularly in the creation of biaryl structures common in pharmaceuticals.[1] The reaction's tolerance for a wide array of functional groups, mild conditions, and the commercial availability of diverse boronic acids have cemented its role in drug discovery and development.[2][3]

The specific substrate, (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid , presents features typical of complex pharmaceutical intermediates. Its amide functionality and the steric hindrance imparted by the ortho-methoxy group demand a carefully tailored catalytic system.[4] Simply achieving product formation is insufficient; the goal is to develop a process that is efficient, cost-effective, and minimizes residual palladium—a critical regulatory concern in active pharmaceutical ingredients (APIs).[5]

This guide moves beyond a generic protocol, offering a strategic framework for systematically optimizing palladium catalyst loading for this specific transformation. We will explore the causal relationships between catalyst, ligand, base, and solvent, providing both the "how" and the "why" to empower scientists to develop robust, scalable, and economically viable synthetic routes.

The Mechanistic Foundation: Understanding the Suzuki-Miyaura Catalytic Cycle

Effective optimization is impossible without a firm grasp of the reaction mechanism. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[6][7][8] Each step presents an opportunity for optimization or failure.

Suzuki_Miyaura_Cycle cluster_caption Fig 1: The Suzuki-Miyaura Catalytic Cycle. Pd0 L₂Pd⁰ (Active Catalyst) OA_Complex Ar-PdII(L)₂-X (Oxidative Adduct) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-PdII(L)₂-Ar' (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) TM_Complex->Product Reductive Elimination Regen_Pd0 L₂Pd⁰ ArX Ar-X (Aryl Halide) ArX->OA_Complex Boronic Ar'-B(OH)₂ + Base Boronic->TM_Complex

Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X). This is often the rate-determining step, especially for less reactive halides like aryl chlorides.[6][9]

  • Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium(II) center, displacing the halide. This step is critically dependent on activation of the boronic acid by a base.

  • Reductive Elimination: The two organic partners (Ar and Ar') couple to form the new C-C bond, and the Pd(0) catalyst is regenerated, re-entering the cycle.[7]

For a substrate like (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid, the steric bulk near the reacting centers can impede both oxidative addition and, more significantly, reductive elimination. This insight immediately suggests that the choice of ligand will be paramount.[10]

Strategic Optimization Workflow

A haphazard approach to optimization wastes time and resources. A logical, sequential workflow ensures that variables are isolated and their effects are understood. The process begins with broad screening to identify promising conditions, followed by fine-tuning to achieve the lowest possible catalyst loading.

Optimization_Workflow cluster_caption Fig 2: A systematic workflow for catalyst optimization. Start Define Reaction: Aryl Halide + Boronic Acid Screening Phase 1: High-Throughput Screening (Initial Catalyst Loading: 1-2 mol%) Start->Screening Catalyst Screen Catalyst Precursor & Ligand Combinations Screening->Catalyst SolventBase Screen Solvent & Base Combinations Screening->SolventBase Identify Identify Top 1-3 Performing Conditions Catalyst->Identify SolventBase->Identify Optimization Phase 2: Catalyst Loading Optimization (Take best conditions forward) Identify->Optimization Loading Systematically Decrease Catalyst Loading (e.g., 1% → 0.5% → 0.1% → 0.05%) Optimization->Loading Temp Optimize Temperature & Reaction Time Loading->Temp Final Final Validated Protocol (Lowest effective catalyst loading) Temp->Final

Caption: A structured approach from initial screening to final protocol.

Phase 1: Parameter Screening

The initial goal is not to minimize catalyst loading but to find a robust set of conditions that provides a high yield (>80-90%). This establishes a reliable baseline from which to optimize.

Catalyst Precursor & Ligand Selection

The ligand is arguably the most critical variable. It modulates the steric and electronic properties of the palladium center, directly influencing the rates of oxidative addition and reductive elimination.[11] For sterically hindered substrates, bulky and electron-rich phosphine ligands are often required.

Rationale for Ligand Choice:

  • Bulky Ligands: Promote reductive elimination by creating a sterically crowded metal center, which favors the formation of the C-C bond to alleviate strain. They also tend to favor the formation of highly reactive monoligated Pd(0) species.[2]

  • Electron-Rich Ligands: Increase the electron density on the palladium center, which accelerates the rate of oxidative addition, especially with challenging aryl chlorides or triflates.[7]

Catalyst SystemLigand TypeRationale & Key CharacteristicsSuitability for this Reaction
Pd(PPh₃)₄ Basic Phosphine"Classic" catalyst. Often struggles with sterically hindered substrates or unactivated chlorides. Can serve as a baseline.[12]Low to Moderate
Pd(OAc)₂ + SPhos/XPhos Buchwald LigandsBulky, electron-rich dialkylbiaryl phosphines. Excellent for hindered substrates and unactivated halides. Accelerates reductive elimination.[2]High
Pd(dppf)Cl₂ Ferrocenyl PhosphineGood general-purpose catalyst. The wide "bite angle" of the bidentate ligand can be beneficial.Moderate to High
PEPPSI™-IPr N-Heterocyclic Carbene (NHC)Strong sigma-donating ligands, highly effective for aryl chlorides. Thermally stable.[1]High
Base and Solvent Selection

The base facilitates transmetalation by forming a more nucleophilic "ate" complex with the boronic acid. Its effectiveness is highly dependent on its solubility and strength, which is modulated by the solvent system.[13][14]

  • Bases: Inorganic bases are most common. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings due to their higher basicity and solubility in organic solvents.[15]

  • Solvents: Aprotic polar solvents are standard. Dioxane, THF, and Toluene are excellent choices. Often, a small amount of water is added to help solubilize the inorganic base and facilitate the reaction.[9][16] However, excess water can promote unwanted protodeboronation.[10]

Protocol 1: High-Throughput Catalyst & Condition Screening

This protocol uses a 24-well plate format to efficiently screen multiple conditions in parallel. All operations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and protodeboronation.[15]

Materials:

  • (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid

  • Aryl halide partner (e.g., 4-bromoanisole, 1.0 equiv)

  • Palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligands (e.g., SPhos, XPhos, PPh₃)

  • Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

  • Anhydrous solvents (e.g., Dioxane, Toluene, THF)

  • 24-well reaction block with stir bars

  • Inert atmosphere glovebox or Schlenk line equipment

Procedure:

  • Plate Preparation: In an inert atmosphere, add a stir bar to each well of the reaction block.

  • Reagent Dispensing (Solids):

    • To each well, add the aryl halide (e.g., 0.1 mmol, 1.0 equiv).

    • Add the (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid (e.g., 0.12 mmol, 1.2 equiv).

    • Add the designated base for each condition (e.g., 0.2 mmol, 2.0 equiv).

    • Add the designated palladium precursor (e.g., 0.002 mmol, 2 mol%) and ligand (e.g., 0.004 mmol, 4 mol%). Note: Pre-formed catalysts like Pd(dppf)Cl₂ are added directly at the desired mol%.

  • Solvent Addition: Add the designated anhydrous solvent (e.g., 1.0 mL) to each well.

  • Reaction Execution:

    • Seal the reaction block securely.

    • Place the block on a pre-heated stirring hotplate (e.g., 80-100 °C).

    • Stir for a set time (e.g., 12-16 hours for an overnight screen).

  • Work-up and Analysis:

    • Cool the reaction block to room temperature.

    • Quench each reaction by adding 1 mL of a standard solvent (e.g., ethyl acetate).

    • Take a small aliquot from each well, dilute it further, and filter it into an HPLC vial.

    • Analyze the reaction conversion and product formation by HPLC or LC-MS.

Phase 2: Catalyst Loading Optimization

Once the top-performing catalyst/ligand/base/solvent system is identified, the next phase focuses on minimizing the catalyst loading to determine the Turnover Number (TON) and Turnover Frequency (TOF), which are critical metrics for process efficiency.

Decision_Logic cluster_caption Fig 3: Logic for initial ligand selection. Start Substrate Analysis: Aryl Halide Reactivity ArI Aryl Iodide/Bromide (High Reactivity) Start->ArI High ArCl Aryl Chloride/Triflate (Lower Reactivity) Start->ArCl Low Sterics Assess Steric Hindrance (Ortho-substitution?) ArI->Sterics LigandChoice2 Prioritize Bulky, Electron-Rich Ligands (e.g., Buchwald, NHC) ArCl->LigandChoice2 LigandChoice1 Consider Standard Ligands (e.g., PPh₃, dppf) LowSterics Low Hindrance Sterics->LowSterics No HighSterics High Hindrance (Our Target Substrate) Sterics->HighSterics Yes LowSterics->LigandChoice1 HighSterics->LigandChoice2

Sources

Application Note: Ligand Selection for Sterically Hindered Ortho-Methoxy Amide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The coupling of amides with ortho-substituted aryl halides represents a distinct challenge in cross-coupling chemistry. When the ortho-substituent is a methoxy group (o-OMe), the difficulty is compounded: the substrate is not only sterically hindered but also electronically predisposed to catalyst poisoning via hemi-labile coordination.

This guide moves beyond standard peptide coupling reagents (HATU/T3P), which often fail with electron-deficient anilines or sterically crowded systems, and focuses on Palladium-Catalyzed Buchwald-Hartwig Amidation .

Key Takeaway: For o-OMe hindered amidation, the rate-limiting step is typically reductive elimination . Success requires a ligand that is sufficiently bulky to destabilize the Pd(II)-amido intermediate (forcing product release) yet electron-rich enough to facilitate oxidative addition. tBuBrettPhos is identified as the "Gold Standard" ligand for this specific transformation, often outperforming standard BrettPhos or Xantphos.

Part 2: Mechanistic Insight & The "Chelation Trap"

To select the right ligand, one must understand why the reaction fails.

The Electronic-Steric Conflict

In standard Buchwald-Hartwig couplings, the catalytic cycle proceeds through:

  • Oxidative Addition: Pd(0) inserts into the Ar-X bond.[1]

  • Amine Binding/Deprotonation: The amide displaces the halide.

  • Reductive Elimination: The C-N bond forms, and Pd(0) is regenerated.[2]

The o-OMe Problem: The oxygen atom in the ortho-methoxy group is a Lewis base. In the Pd(II) intermediate, this oxygen can coordinate to the palladium center, forming a stable 5-membered chelate (a


-amidate complex). This "trap" creates an energetic well that the catalyst cannot easily escape, effectively shutting down the cycle before reductive elimination can occur.
The Solution: Steric Bulk as a Driving Force

We require a ligand with extreme steric bulk (e.g., tert-butyl groups on the phosphine). This bulk creates "steric pressure" around the metal center, making the crowded


-chelated state energetically unfavorable. This forces the complex into a geometry that favors the expulsion of the product (Reductive Elimination).
Visualization: The Catalytic Cycle & Steric Bottleneck

CatalyticCycle Start Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Ar-X (o-OMe) Binding Amide Binding & Deprotonation OxAdd->Binding + Amide / Base Trap TRAP: κ²-Amidate Formation (o-OMe Chelation) Binding->Trap Low Steric Ligand RedElim Reductive Elimination (Product Release) Binding->RedElim Bulky Ligand (tBuBrettPhos) Destabilizes Chelation Trap->Binding Reversible (Slow) RedElim->Start Regeneration

Figure 1: The catalytic cycle highlighting the chelation trap caused by ortho-methoxy groups. Bulky ligands prevent the formation of the stable trap state.

Part 3: Ligand Selection Matrix

Do not use generic ligands like


 or dppf. For hindered amides, the Buchwald Dialkylbiarylphosphine  family is required.[3]
LigandStructure ClassRecommendation LevelTechnical Rationale
tBuBrettPhos Biaryl MonophosphinePrimary Choice The t-butyl groups provide maximum steric bulk, accelerating reductive elimination in crowded systems. Excellent for primary amides.[4]
BrettPhos Biaryl MonophosphineSecondary Choice Excellent for primary amines, but often lacks the extreme bulk needed for hindered amides. Use if tBuBrettPhos fails.
Me4tBuXPhos Biaryl MonophosphineAlternative Useful if the substrate is an aryl chloride (harder to oxidatively add) due to its high electron density.
Xantphos BisphosphineLegacy/Niche Bidentate bite angle can sometimes force reductive elimination, but generally less active than G3/G4 precatalysts for this specific application.
Ligand Decision Tree

LigandSelection Start Substrate Analysis Type Coupling Partner? Start->Type Amine Primary Amine (-NH2) Type->Amine Amide Amide (-CONH2) Type->Amide Sterics Ortho-Substituents? Amine->Sterics Amide->Sterics HighSteric Yes (e.g., o-OMe) Sterics->HighSteric Sterics->HighSteric LowSteric No Sterics->LowSteric Sterics->LowSteric Rec1 Use BrettPhos HighSteric->Rec1 Rec2 Use tBuBrettPhos HighSteric->Rec2 LowSteric->Rec1 Rec3 Use Xantphos LowSteric->Rec3

Figure 2: Decision logic for selecting the optimal ligand based on nucleophile type and steric environment.

Part 4: Validated Experimental Protocol

This protocol utilizes G3-Precatalysts .[5][6][7] These are air-stable solids that generate the active Pd(0) species immediately upon heating, avoiding the induction period associated with Pd(OAc)2 + Ligand mixing.

Materials
  • Precatalyst: tBuBrettPhos Pd G3 (or G4) [1.0 - 2.0 mol%]

  • Aryl Halide: o-Methoxy Aryl Bromide/Chloride [1.0 equiv]

  • Nucleophile: Primary Amide [1.2 equiv]

  • Base:

    
     (finely ground, anhydrous) [1.4 equiv]
    
  • Solvent: t-Amyl Alcohol (preferred) or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure
  • Vessel Preparation: Flame-dry a resealable reaction vial (e.g., Biotage microwave vial or Schlenk tube) equipped with a magnetic stir bar. Cool under Argon/Nitrogen.[8]

  • Solids Addition:

    • Add Aryl Halide (if solid) (1.0 mmol).[2]

    • Add Amide (1.2 mmol).

    • Add

      
       (1.4 mmol).
      
    • Add tBuBrettPhos Pd G3 (0.02 mmol, 2 mol%).

    • Note: Weighing the precatalyst in air is acceptable, but minimize exposure.

  • Inerting: Cap the vial with a septum. Evacuate and backfill with Argon three times.

  • Liquid Addition:

    • Add Aryl Halide (if liquid) via syringe.

    • Add anhydrous t-Amyl Alcohol (concentration: 0.2 M to 0.5 M). Higher concentration helps intermolecular coupling rates.

  • Reaction:

    • Place in a pre-heated block at 100°C - 110°C .

    • Stir vigorously (1000 RPM). Efficient mass transfer is critical for the heterogeneous base.

    • Run for 2–12 hours. Monitor by LCMS.[2]

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd and salts.

    • Concentrate and purify via flash chromatography.[5]

Part 5: Troubleshooting & Optimization

When the reaction fails, the byproduct profile tells the story.

Observation (LCMS)DiagnosisCorrective Action
Starting Material (SM) only Catalyst Activation Failure or Oxidative Addition stalled.1. Switch from Aryl-Cl to Aryl-Br/I.2. Ensure G3 precatalyst is not degraded (should be off-white/yellow, not black).3. Increase Temp to 120°C.
Dehalogenation (Ar-H) Oxidative Addition worked, but Amide Binding/Reductive Elimination failed.1. This confirms the "Steric Trap."2.[9] Switch to tBuBrettPhos if using BrettPhos.3. Increase concentration (push the bimolecular step).
Phenol Formation (Ar-OH) Hydroxide competition.1. Your base or solvent is wet.2. Re-dry solvent and use fresh base.3. Switch base to

(sometimes more anhydrous).
Low Conversion (<20%) Catalyst Poisoning.1. Check for coordinating groups (pyridines, thioethers) in the substrate.2. Increase catalyst loading to 5 mol%.

Part 6: References

  • Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Provide Complete Scope." Chemical Science.

  • Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. (2009). "An Efficient System for the Pd-Catalyzed Cross-Coupling of Amides and Aryl Chlorides." Tetrahedron.

  • Bruno, N. C., et al. (2013). "Third Generation Buchwald Precatalysts." Chemical Science.

  • Sigma-Aldrich Technical Guide. "G3 and G4 Buchwald Precatalysts User Guide."

Sources

Application Notes and Protocols for Bioconjugation Using (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Harnessing the Power of Phenylboronic Acids in Bioconjugation

Phenylboronic acids have emerged as a versatile class of reagents in chemical biology and drug development, primarily owing to their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols. This interaction is particularly relevant in a biological context as it allows for the selective targeting of glycoproteins, which are ubiquitously present on cell surfaces and play crucial roles in various physiological and pathological processes. The formation of a cyclic boronate ester is a dynamic process, the stability of which is exquisitely sensitive to pH, providing a mechanism for creating stimuli-responsive bioconjugates.[1][2]

The molecule at the center of this guide, (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid , offers a sophisticated scaffold for bioconjugation. The boronic acid moiety serves as the reactive "warhead" for targeting diol-containing biomolecules. The carbamoylphenyl linker provides a stable backbone, and the ortho-methoxy group on the terminal phenyl ring can influence the molecule's electronic properties and steric hindrance, potentially modulating the reactivity and stability of the resulting bioconjugate.[3][4] This document provides a comprehensive guide to the principles, applications, and detailed protocols for utilizing this promising reagent in your research.

Mechanism of Action: The Boronic Acid-Diol Interaction

The cornerstone of this bioconjugation technique is the reaction between the boronic acid and a diol to form a cyclic boronate ester. This reaction is a reversible condensation reaction. The equilibrium of this reaction is highly dependent on the pH of the medium.[1][2]

  • At neutral to slightly acidic pH , the boronic acid exists predominantly in its neutral, trigonal planar form. In this state, the equilibrium favors the reactants (the boronic acid and the diol).

  • Under basic conditions (typically pH > pKa of the boronic acid) , the boronic acid accepts a hydroxide ion to form a more nucleophilic, tetrahedral boronate species. This species reacts more readily with diols, shifting the equilibrium towards the formation of the stable cyclic boronate ester.[5]

This pH-dependent equilibrium is a key feature that can be exploited for controlled bioconjugation and for the design of pH-sensitive drug delivery systems.[6]

Diagram: Mechanism of Boronate Ester Formation

Boronate Ester Formation cluster_0 Slightly Acidic/Neutral pH cluster_1 Alkaline pH Boronic_Acid R-B(OH)₂ (Trigonal Planar) Equilibrium1 Boronate_Ion R-B(OH)₃⁻ (Tetrahedral) Boronic_Acid->Boronate_Ion Diol Biomolecule-(OH)₂ Boronate_Ion->Boronic_Acid Boronate_Ester Cyclic Boronate Ester Boronate_Ion->Boronate_Ester Equilibrium2 Boronate_Ester->Boronate_Ion

Caption: pH-dependent equilibrium of boronic acid and boronate ester formation.

Applications in Research and Drug Development

The unique properties of (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid and related compounds open up a wide range of applications:

  • Targeted Drug Delivery: By conjugating a therapeutic agent to this boronic acid, it is possible to target glycoproteins that are overexpressed on the surface of cancer cells, such as sialic acid residues.[6][7] The pH-sensitive nature of the boronate ester linkage can be exploited for drug release in the acidic tumor microenvironment.

  • Protein and Antibody Labeling: This reagent can be used to label antibodies and other proteins for diagnostic and imaging applications. The site-specific nature of the reaction with glycosylated regions can provide more homogeneous conjugates compared to traditional methods that target amino acid residues.

  • Immobilization of Biomolecules: Glycoproteins and other diol-containing biomolecules can be immobilized on surfaces functionalized with this boronic acid for applications in biosensors, affinity chromatography, and diagnostics.[6]

  • Development of Smart Materials: The reversible nature of the boronate ester bond allows for the creation of self-healing hydrogels and other smart materials that respond to changes in pH or the presence of saccharides.

Experimental Protocols

The following protocols provide a general framework for the bioconjugation of (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid to biomolecules. Optimization of reaction conditions may be necessary depending on the specific biomolecule and the desired degree of labeling.

Protocol 1: Conjugation to Glycoproteins via Diol Interaction

This protocol describes the direct conjugation of the boronic acid to the carbohydrate moieties of a glycoprotein.

Materials:

  • (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid

  • Glycoprotein of interest (e.g., Horseradish Peroxidase, Ovalbumin)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate or Borate buffer, pH 8.5-9.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing or centrifugal ultrafiltration devices (with appropriate molecular weight cut-off)

  • Spectrophotometer and/or other analytical instruments for characterization

Procedure:

  • Prepare the Glycoprotein Solution: Dissolve the glycoprotein in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • Prepare the Boronic Acid Solution: Dissolve (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) and then dilute with the conjugation buffer to the desired final concentration. A 10-100 fold molar excess of the boronic acid over the glycoprotein is a good starting point.

  • Conjugation Reaction: Add the boronic acid solution to the glycoprotein solution dropwise while gently stirring. Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The optimal reaction time should be determined empirically.

  • Quenching the Reaction (Optional): To stop the reaction, a quenching buffer can be added to lower the pH. However, due to the reversible nature of the bond, purification will effectively stop the reaction.

  • Purification of the Conjugate: Remove the excess, unreacted boronic acid by dialysis against PBS (pH 7.4) or by using centrifugal ultrafiltration devices. Perform several buffer changes to ensure complete removal of the free reagent.

  • Characterization of the Conjugate:

    • Determine the degree of labeling: This can be estimated using MALDI-TOF mass spectrometry to measure the mass shift of the protein after conjugation.

    • Confirm conjugation: SDS-PAGE analysis can show an increase in the molecular weight of the conjugated protein.

    • Assess functional activity: If the glycoprotein is an enzyme or has other biological activity, perform an activity assay to ensure that the conjugation process has not significantly compromised its function.

Diagram: Glycoprotein Conjugation Workflow

Glycoprotein Conjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Glycoprotein Dissolve Glycoprotein in Conjugation Buffer (pH 8.5-9.5) Mix Mix Glycoprotein and Boronic Acid Solutions Glycoprotein->Mix BoronicAcid Dissolve Boronic Acid in Buffer BoronicAcid->Mix Incubate Incubate at RT (2-4h) or 4°C (overnight) Mix->Incubate Purify Dialysis or Ultrafiltration against PBS (pH 7.4) Incubate->Purify Characterize MALDI-TOF MS SDS-PAGE Functional Assay Purify->Characterize

Sources

Application Note: Microwave-Assisted Synthesis of Biaryl Amides via Chan-Lam Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of


-arylamides (biaryl amides)  utilizing microwave-assisted Chan-Lam coupling . While traditional amide bond formation relies on the condensation of carboxylic acids and amines, that route fails when synthesizing 

-aryl amides from electron-deficient anilines or when the required aniline is unstable.

The Chan-Lam strategy reverses the retrosynthetic logic, coupling a stable primary amide with an aryl boronic acid . Historically, this reaction requires days at room temperature. By leveraging the "molecular radiator" effect of microwave irradiation, this protocol reduces reaction times to 20 minutes , enabling rapid library generation for drug discovery scaffolds.

Scientific Foundation & Mechanism

Why Microwave Irradiation?

The Chan-Lam coupling is kinetically sluggish due to the high activation energy required for the transmetallation of the boronic acid to the copper center. Microwave irradiation provides direct dielectric heating, efficiently overcoming this barrier.

  • Thermal Effect: Rapid heating to 100–130°C in sealed vessels, temperatures often unattainable in open-flask reflux due to solvent boiling points (e.g., DCM, MeOH).

  • Specific Effect: The polarity of the copper intermediates makes them excellent microwave absorbers, creating localized "hot spots" that accelerate the catalytic turnover.

Reaction Mechanism (The Oxidative Cycle)

Unlike the Pd-catalyzed Buchwald-Hartwig amination (which requires inert conditions), the Chan-Lam coupling is an oxidative process. It generally proceeds via a Cu(II)/Cu(III) catalytic cycle.

Key Mechanistic Steps:

  • Coordination: The amide nitrogen coordinates to Cu(II).

  • Transmetallation: The aryl boronic acid transfers its aryl group to the copper center.

  • Oxidation: The resulting Cu(II) species is oxidized to a high-energy Cu(III) intermediate. Note: In microwave chemistry, stoichiometric Cu(II) is often used to bypass the mass-transfer limitations of re-oxidizing Cu(I) with atmospheric oxygen in a sealed vial.

  • Reductive Elimination: The C-N bond forms, releasing the product and reducing the metal to Cu(I).

ChanLamMechanism Start Cu(II)(OAc)2 (Pre-catalyst) Coord Coordination [Cu(II)(Amide)(OAc)] Start->Coord + Amide (R-CONH2) Transmet Transmetallation [Ar-Cu(II)-Amide] Coord->Transmet + Ar-B(OH)2 - AcOH Oxidation Oxidation to Cu(III) (Critical Step) Transmet->Oxidation Oxidant (O2 or Cu(II)) Elimination Reductive Elimination C-N Bond Formation Oxidation->Elimination High Energy Transition State Elimination->Start Re-oxidation of Cu(I) (If Catalytic) Product Biaryl Amide Product (Ar-CONH-Ar') Elimination->Product

Figure 1: The oxidative Cu(II)/Cu(III) catalytic cycle for Chan-Lam coupling. Microwave energy specifically accelerates the transmetallation and reductive elimination steps.

Experimental Protocol

Critical Parameters & Reagents

To ensure reproducibility in a sealed microwave vessel (where atmospheric oxygen is limited), this protocol utilizes stoichiometric Copper(II) Acetate . This eliminates the dependence on headspace air pressure and ensures consistent yields.

ComponentStandard ReagentRole
Substrate A Primary Amide (e.g., Benzamide)Nucleophile
Substrate B Aryl Boronic Acid (2.0 equiv)Electrophile (Excess required due to protodeboronation)
Promoter Cu(OAc)

(1.1 - 1.5 equiv)
Promoter & Oxidant source
Base Pyridine (2.0 equiv)Ligand & Acid Scavenger
Solvent 1,2-Dichloroethane (DCE) or DCMDCE is preferred for higher MW absorption (tan

)
Step-by-Step Methodology

Workflow: Synthesis of


-Phenylbenzamide (Biaryl Amide Model) 
  • Preparation (Ambient Conditions):

    • In a 10 mL microwave process vial equipped with a magnetic stir bar, weigh out:

      • Benzamide (1.0 mmol, 121 mg)

      • Phenylboronic acid (2.0 mmol, 244 mg)

      • Cu(OAc)

        
         (anhydrous) (1.1 mmol, 200 mg)
        
    • Note: Finely grind the Cu(OAc)

      
       if it is clumpy to ensure rapid dissolution.
      
  • Solvent Addition:

    • Add 4.0 mL of 1,2-Dichloroethane (DCE) .

    • Add Pyridine (2.0 mmol, 161

      
      L) via micropipette.
      
    • Observation: The solution should turn a deep blue/green color, indicating the formation of the Cu-pyridine complex.

  • Microwave Irradiation:

    • Cap the vial with a Teflon-lined septum seal.

    • Place in the microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Program:

      • Temperature: 110 °C

      • Time: 20 minutes

      • Pre-stirring: 30 seconds

      • Absorption Level: High

  • Work-up & Purification:

    • Cool the vial to room temperature (compressed air cooling usually automatic).

    • Decap and dilute the reaction mixture with EtOAc (20 mL).

    • Filter through a small pad of Celite to remove copper salts. Wash the pad with EtOAc.

    • Wash the filtrate with 1M HCl (2 x 15 mL) to remove excess pyridine, followed by saturated NaHCO

      
      .
      
    • Dry over MgSO

      
      , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
      
Self-Validating Troubleshooting System
ObservationDiagnosisCorrective Action
Low Yield (<20%) Protodeboronation of Boronic AcidReduce temp to 80°C and extend time to 40 min. Add 4Å molecular sieves (water promotes deboronation).
Reaction Stalled Catalyst Deactivation (Cu reduction)Ensure stoichiometric Cu(OAc)

was used. If running catalytic, add TBHP (tert-Butyl hydroperoxide) as oxidant.
Pressure Error Solvent Vapor Pressure too highSwitch from DCM (bp 40°C) to DCE (bp 84°C) or Toluene.
Incomplete Conversion Boronic Acid HomocouplingAdd the boronic acid in two portions: 1 equiv at

, 1 equiv at

min (pause/add method).

Reaction Scope & Optimization Data

The following data summarizes the robustness of this protocol across different electronic environments.

Table 1: Microwave-Assisted Coupling of Benzamide with Various Boronic Acids (Conditions: Amide (1 eq), Boronic Acid (2 eq), Cu(OAc)


 (1.1 eq), Pyridine (2 eq), DCE, 110°C, 20 min)
EntryBoronic Acid SubstituentElectronic NatureYield (%)Notes
1Phenyl (H)Neutral88%Standard benchmark
24-MethoxyElectron Rich92%Excellent reactivity
34-NitroElectron Poor65%Slower transmetallation; requires 130°C
42-MethylSteric Hindrance55%Sterics impede coordination; extend to 45 min
53-PyridineHeterocyclic72%Pyridine nitrogen may compete for Cu binding

Process Workflow Diagram

This diagram illustrates the decision matrix for selecting the correct specific conditions based on your substrate.

Workflow Input Substrate Analysis Check1 Is Boronic Acid Electron Poor? Input->Check1 Check2 Is Amide Sterically Hindered? Check1->Check2 No PathB High Energy Protocol 130°C, 30 min Add TEMPO (1 eq) Check1->PathB Yes (-NO2, -CF3) PathA Standard Protocol 110°C, 20 min Solvent: DCE Check2->PathA No PathC Modified Protocol Solvent: Dioxane Base: DBU Check2->PathC Yes (Ortho-subs)

Figure 2: Optimization workflow for selecting reaction conditions based on substrate electronics and sterics.

References

  • Chen, S., et al. (2008). "Microwave-assisted efficient copper-promoted N-arylation of amines with arylboronic acids."[1][2] Journal of Combinatorial Chemistry, 10(3), 358–360.[1]

    • [Link]

    • Key Insight: Establishes the baseline microwave conditions for Cu-promoted coupling.
  • Lam, P. Y. S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 39(19), 2941–2944.

    • [Link]

    • Key Insight: The foundational paper describing the mechanism and utility of Cu(OAc)
  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011(06), 829–856.
  • GalChimia Application Note. "Microwave-powered Chan-Lam-Evans."

    • [Link]

    • Key Insight: Industrial application context for rapid library synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Methoxyphenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for troubleshooting Suzuki-Miyaura coupling reactions, with a specialized focus on challenging substrates such as 2-methoxyphenyl derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties, particularly low yields, with these sterically and electronically demanding couplings. Here, we move beyond generic advice to provide in-depth, mechanistically-grounded solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with a 2-methoxyphenylboronic acid is giving a very low yield. What is the most likely culprit?

A1: Low yields with 2-methoxyphenyl derivatives in Suzuki couplings often stem from steric hindrance imparted by the ortho-methoxy group. This steric bulk can impede key steps in the catalytic cycle, namely transmetalation and reductive elimination. Additionally, the electron-donating nature of the methoxy group can slow down the oxidative addition step if your substrate is an electron-rich aryl halide. A systematic evaluation of your choice of ligand, base, and reaction temperature is the best approach to improving your yield.

Q2: I see a lot of my starting aryl halide remaining. What should I focus on?

A2: Unconsumed aryl halide points towards a slow or inefficient oxidative addition step. This is the initial step where the palladium catalyst inserts into the carbon-halogen bond of your electrophile. For electron-rich aryl halides, which can be the case with methoxy substituents, this step can be sluggish. Consider switching to a more electron-rich and bulky phosphine ligand, such as SPhos or XPhos, to accelerate the oxidative addition. Also, ensure your palladium catalyst is active; using a pre-catalyst or ensuring your Pd(0) source is not degraded is crucial.

Q3: My boronic acid seems to be decomposing. How can I prevent this?

A3: The primary decomposition pathway for boronic acids during the reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by the presence of water and certain bases. To minimize this, ensure you are using anhydrous solvents and consider a non-aqueous base system like potassium phosphate (K₃PO₄). Running the reaction under strictly inert conditions is also critical to prevent other degradation pathways. In some cases, slow addition of the boronic acid can also help maintain a low concentration, disfavoring side reactions.[1][2]

Q4: I'm observing significant homocoupling of my boronic acid. What causes this and how can it be stopped?

A4: Homocoupling of the boronic acid to form a biaryl byproduct is typically promoted by the presence of oxygen, which can facilitate the oxidative coupling catalyzed by palladium.[2][3] Rigorous degassing of your solvents and reaction mixture is the most effective way to combat this. Using a direct Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) precatalyst (e.g., Pd(OAc)₂) can also mitigate this issue, as the in situ reduction of Pd(II) can sometimes consume the boronic acid and lead to homocoupling.[3]

In-Depth Troubleshooting Guide

The Challenge of the 2-Methoxy Group

The 2-methoxy group introduces a combination of steric and electronic effects that can complicate the Suzuki-Miyaura coupling. Its steric bulk can hinder the approach of the palladium complex to the reaction center, while its electron-donating nature can influence the reactivity of the aryl system. Understanding these effects is key to rational troubleshooting.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_transmetalation Transmetalation Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X (Ln) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)-Ar' (Ln) ArPdX->ArPdAr_prime ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar') Ar_prime_BOH2 Ar'B(OH)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][4]

Issues with Substrates & Reagents

The quality and nature of your starting materials are paramount.

  • Problem: Low yield despite optimized conditions.

    • Plausible Cause: Degradation of the 2-methoxyphenylboronic acid. Boronic acids can dehydrate to form boroxines or undergo protodeboronation, especially if stored improperly.

    • Troubleshooting Steps:

      • Verify Quality: Use freshly purchased or recently purified boronic acid.

      • Consider Alternatives: If protodeboronation is a persistent issue, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.

  • Problem: Reaction fails with an aryl chloride but works with the corresponding bromide.

    • Plausible Cause: The carbon-chlorine bond is stronger and less readily undergoes oxidative addition compared to the carbon-bromine bond.

    • Troubleshooting Steps:

      • More Active Catalyst: For aryl chlorides, more electron-rich and bulky ligands are generally required. Ligands like SPhos and XPhos are often effective.[5][6]

      • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the higher activation barrier of C-Cl bond cleavage.

Catalyst and Ligand Selection: The Heart of the Matter

For sterically hindered substrates, the choice of the phosphine ligand is often the most critical parameter.

  • Problem: Low conversion with standard ligands like PPh₃.

    • Plausible Cause: Triphenylphosphine (PPh₃) is often not bulky or electron-donating enough to facilitate the challenging steps of oxidative addition and reductive elimination with ortho-substituted substrates.

    • Troubleshooting Steps:

      • Screen Bulky, Electron-Rich Ligands: A range of specialized ligands have been developed for sterically demanding couplings. Consider screening ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or other bulky phosphines.[5][6][7] These ligands promote the desired reaction pathways and can prevent catalyst deactivation.[1]

      • Optimize Pd:Ligand Ratio: For bulky monophosphine ligands, a Pd:Ligand ratio of 1:1 to 1:2 is a good starting point. An excess of ligand can sometimes form less active palladium species.[1]

Ligand TypeExample(s)Key Features for 2-Methoxyphenyl Couplings
Bulky Monophosphines SPhos, XPhos, RuPhosHighly effective for sterically hindered and electron-rich substrates. Promote efficient oxidative addition and reductive elimination.
Bidentate Phosphines dppf, XantphosCan offer different coordination geometries and stability to the palladium center. May be beneficial in specific cases.

Troubleshooting Workflow

A systematic approach to troubleshooting is essential for efficiently resolving issues with low yields.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Reagents Step 1: Verify Reagent Quality - Fresh Boronic Acid? - Active Catalyst? - Anhydrous/Degassed Solvents? Start->Check_Reagents Optimize_Ligand Step 2: Optimize Ligand - Screen Bulky Ligands (e.g., SPhos, XPhos) - Adjust Pd:Ligand Ratio Check_Reagents->Optimize_Ligand Reagents OK Optimize_Base Step 3: Optimize Base - Screen Bases (K3PO4, Cs2CO3) - Ensure Anhydrous Conditions Optimize_Ligand->Optimize_Base Optimize_Temp Step 4: Adjust Temperature & Time - Incrementally Increase Temperature - Monitor Reaction Progress Over Time Optimize_Base->Optimize_Temp Success Improved Yield Optimize_Temp->Success

Caption: A decision tree for systematically troubleshooting low yields.

The Role of the Base and Solvent

The base plays a crucial role in activating the boronic acid for the transmetalation step.[8][9][10] The solvent influences solubility, reaction rate, and can participate in side reactions.

  • Problem: Inconsistent results or low yields with common bases like Na₂CO₃ or K₂CO₃.

    • Plausible Cause: These bases are often used with aqueous solvent mixtures, which can promote protodeboronation of the sensitive 2-methoxyphenylboronic acid.

    • Troubleshooting Steps:

      • Switch to a Stronger, Non-Aqueous Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective for challenging couplings and can be used under anhydrous conditions.[5][11]

      • Ensure Anhydrous Conditions: If using an anhydrous base, ensure your solvent is also dry to minimize protodeboronation.

  • Problem: Reaction is sluggish or starting materials are insoluble.

    • Plausible Cause: Suboptimal solvent choice.

    • Troubleshooting Steps:

      • Solvent Screening: Common solvents for Suzuki couplings include dioxane, toluene, and THF.[12] For substrates with poor solubility, DMF can be an option, although it can be more difficult to remove.[5]

      • Temperature: Increasing the reaction temperature can improve both solubility and reaction rate. Many challenging Suzuki couplings require heating to 80-110 °C.[1][7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with a 2-Methoxyphenyl Derivative

This is a starting point protocol that should be optimized for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), 2-methoxyphenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst Preparation: In a separate vial, under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the phosphine ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%). Add a portion of the degassed solvent (e.g., 2-3 mL of dioxane) and stir for 10-15 minutes at room temperature to form the active catalyst.

  • Reaction Execution: Transfer the catalyst solution to the Schlenk flask containing the substrates and base. Add the remaining degassed solvent to reach the desired concentration (typically 0.1-0.2 M).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Screening Reaction Conditions

To efficiently optimize a challenging coupling, a parallel screen of conditions is recommended.

  • Array Setup: In a glovebox, arrange an array of reaction vials, each with a stir bar.

  • Reagent Addition: To each vial, add the aryl halide (e.g., 0.1 mmol) and 2-methoxyphenylboronic acid (e.g., 0.12 mmol).

  • Variable Addition: Add the different bases (e.g., K₃PO₄, Cs₂CO₃) and catalyst/ligand combinations to be screened to their respective vials.

  • Solvent Addition: Add the chosen degassed solvent(s) to each vial.

  • Execution: Seal the vials and place them in a heating block with stirring at the desired temperature for a set time (e.g., 12-24 hours).

  • Analysis: After cooling, take a small aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the conversion to product and identify the most promising conditions.[12]

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Lima, C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Royal Society of Chemistry. (n.d.). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • BenchChem. (n.d.). Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos.
  • American Chemical Society. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?
  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • BenchChem. (n.d.). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
  • Iranian Journal of Catalysis. (n.d.). Suzuki-Miyaura cross-coupling reaction catalyzed using highly efficient CN.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction.
  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Buchwald, S. L., et al. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.

Sources

Technical Support Center: Minimizing Homocoupling Side Reactions in Boronic Acid Amide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the Chan-Lam amidation (Chan-Evans-Lam coupling)—a powerful copper-mediated oxidative cross-coupling used to synthesize N-aryl amides from amides and arylboronic acids[1].

While this methodology operates under mild conditions, the most notorious failure mode is the oxidative homocoupling of the boronic acid , which consumes the starting material to form symmetrical biaryls (Ar-Ar)[2]. This guide provides field-proven, mechanistically grounded strategies to troubleshoot and eliminate this parasitic side reaction.

🔬 Mechanistic Insights: The Causality of Homocoupling

To prevent homocoupling, we must first understand the kinetic competition at the metal center. The productive Chan-Lam catalytic cycle begins with the coordination of the amide to the Cu(II) catalyst, followed by a single transmetalation with the arylboronic acid[3]. Subsequent oxidation by molecular oxygen yields a highly reactive Cu(III) species that undergoes reductive elimination to forge the desired C-N bond[4].

The Homocoupling Pathway: Homocoupling is a concentration-dependent side reaction. If the local concentration of the arylboronic acid is too high relative to the Cu(II)-amide complex, a second transmetalation occurs[4]. This displaces the amide ligand, forming an Ar-Cu(II)-Ar intermediate. Reductive elimination from this diaryl-copper species yields the undesired symmetrical biaryl byproduct[2].

Mechanism Cu Cu(II) Catalyst Cu_Amide Cu(II)-Amide Complex Cu->Cu_Amide Amide Amide + Base Amide->Cu_Amide Trans1 Transmetalation 1 (Ar-B(OH)2) Cu_Amide->Trans1 Cu_Ar_Amide Ar-Cu(II)-Amide Trans1->Cu_Ar_Amide Oxidation Oxidation (O2) -> Cu(III) Cu_Ar_Amide->Oxidation Productive Pathway Trans2 Transmetalation 2 (Excess Ar-B(OH)2) Cu_Ar_Amide->Trans2 Competing Pathway Product Desired Product (N-Aryl Amide) Oxidation->Product Reductive Elimination Cu_Ar2 Ar-Cu(II)-Ar Trans2->Cu_Ar2 Homocoupling Homocoupling Byproduct (Ar-Ar Biaryl) Cu_Ar2->Homocoupling Reductive Elimination

Divergent pathways in Chan-Lam amidation showing cross-coupling vs. homocoupling.

🛠️ Troubleshooting Guide & FAQs

Q1: I am observing massive amounts of symmetrical biaryl (Ar-Ar) in my crude mixture. How can I manipulate the reaction to favor cross-coupling? A1: Because homocoupling requires two boronic acid molecules to interact with the same copper center, you must keep the steady-state concentration of the boronic acid as low as possible[4]. Do not add all reagents at once. Implement a slow addition protocol using a syringe pump to deliver the boronic acid over several hours[5]. This ensures that oxidation and C-N reductive elimination outpace the second transmetalation.

Q2: My reaction is generating phenol byproducts (Ar-OH) alongside the biaryl. What causes this, and how do I stop it? A2: Phenol formation is a competing oxidative C-O coupling reaction driven by adventitious water[4]. Water acts as an O-nucleophile, coordinating to the copper center and coupling with the boronic acid[3]. To eliminate this, your protocol must be a self-validating anhydrous system: use strictly anhydrous solvents and add freshly activated 4Å molecular sieves directly to the reaction mixture to scavenge moisture[3].

Q3: Does the choice of copper salt and base influence these side reactions? A3: Absolutely. Cu(OAc)₂ is the gold standard because the acetate ligands facilitate the concerted metalation-deprotonation (CMD) step required for amide coordination[1]. For the base, using a large excess of a strongly coordinating amine can saturate the copper center, hindering productive transmetalation and increasing the lifetime of intermediates prone to degradation. Limit your base to 1.0–2.0 equivalents of a mild coordinator like pyridine[3].

📊 Data Presentation: Optimization Parameters

Table 1: Critical Parameters for Suppressing Side Reactions

ParameterOptimal ConditionMechanistic Rationale
Boronic Acid Addition Syringe pump (2–4 h)Keeps[Ar-B(OH)₂] low, preventing dual transmetalation onto Cu[5].
Moisture Control 4Å Molecular SievesScavenges H₂O to prevent competitive C-O coupling (phenol formation)[3].
Copper Source Cu(OAc)₂ (10–100 mol%)Acetate ligands facilitate amide deprotonation and coordination[1].
Atmosphere Ambient Air or O₂ balloonO₂ is required for Cu(II) → Cu(III) oxidation; controlled aeration prevents over-oxidation[4].
Solvent Anhydrous DCM or DMFBalances reagent solubility and oxygen diffusion rates[1].

Table 2: Impact of Addition Rate on Product Distribution (Representative Data)

Boronic Acid Addition MethodCross-Coupled Product (N-Aryl Amide)Homocoupled Byproduct (Biaryl)Phenol Byproduct
All-at-once (Bolus)45%35%10%
Portion-wise (4 portions over 1 h)65%20%8%
Syringe Pump (3 hours) 88% <5% <2%

(Note: Yields are representative averages demonstrating the kinetic suppression of homocoupling via controlled addition[5].)

🧪 Standard Operating Procedure (SOP)

Protocol: Syringe-Pump Modulated Chan-Lam Amidation This self-validating protocol utilizes kinetic control (slow addition) and moisture scavenging to structurally disfavor side reactions.

Reagents Required:

  • Amide (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Cu(OAc)₂ (0.2–1.0 eq, depending on substrate reactivity)

  • Pyridine (2.0 eq)

  • 4Å Molecular Sieves (200 mg/mmol, freshly flame-dried)

  • Anhydrous Dichloromethane (DCM) (0.1 M final concentration)

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amide (1.0 eq), Cu(OAc)₂, and the freshly activated 4Å molecular sieves[3].

  • Solvent & Base Addition: Suspend the solid mixture in anhydrous DCM (using 80% of the total calculated solvent volume). Add pyridine (2.0 eq) via syringe.

  • Aeration: Attach an oxygen balloon (or ensure the flask is open to a dry air atmosphere via a drying tube) to provide the terminal oxidant[1]. Let stir for 10 minutes at room temperature to allow Cu-amide complexation.

  • Controlled Addition (Critical Step): Dissolve the arylboronic acid (1.5 eq) in the remaining 20% volume of anhydrous DCM. Load this solution into a gas-tight syringe. Using a syringe pump, add the boronic acid solution to the vigorously stirring reaction mixture at a constant rate over 3 hours [5].

  • Monitoring: Continue stirring at room temperature. Monitor reaction progress via LC-MS or TLC. The reaction is typically complete 1–2 hours after the syringe pump addition finishes.

  • Workup: Filter the crude mixture through a pad of Celite to remove the molecular sieves and insoluble copper salts. Wash the pad thoroughly with EtOAc. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Workflow Step1 1. Vessel Prep Add Amide, Cu(OAc)2, Base & Sieves Step2 2. Solvent Addition Add Dry DCM/DMF Step1->Step2 Step3 3. Aeration Attach O2 Balloon or Open Air Step2->Step3 Step4 4. Slow Addition Syringe Pump Ar-B(OH)2 (Over 2-4 hrs) Step3->Step4 Step5 5. Monitoring LC-MS / TLC Step4->Step5 Step6 6. Workup Filter & Purify Step5->Step6

Optimized experimental workflow utilizing slow addition to minimize homocoupling.

📚 References

1.[1] Title: Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives | Source: Thieme |1 2.[4] Title: Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism | Source: ACS Catalysis |4 3.[3] Title: Mechanistic Development and Recent Applications of the Chan-Lam Amination | Source: SciSpace | 3 4.[2] Title: Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions | Source: RSC |2 5.[5] Title: Synthetic Approaches to the Lamellarins—A Comprehensive Review | Source: MDPI |5

Sources

Technical Support Center: Solubilization of (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility challenges associated with (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid , a functionalized aryl boronic acid often utilized in Suzuki-Miyaura cross-coupling and protease inhibition studies.

The following protocols and troubleshooting steps are designed to overcome the compound's inherent lipophilicity and tendency to form insoluble boroxine anhydrides.

Executive Summary

Compound: (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid Key Challenge: Low aqueous solubility due to the lipophilic methoxyphenyl-amide motif and the formation of cyclic boroxine trimers (anhydrides) in solid state or non-aqueous stocks. Primary Solutions:

  • pH Modulation: Leveraging the Lewis acidity of the boron center.

  • Diol Complexation: "Chaperoning" the molecule into solution using polyols (e.g., mannitol) for biological compatibility.

  • Cosolvent Systems: DMSO/Ethanol stocks for chemical synthesis.

Module 1: Mechanism of Insolubility

To troubleshoot effectively, one must understand the dynamic equilibrium of boronic acids in water. This compound exists in three distinct states depending on pH and concentration.

The Equilibrium Triad
  • Neutral Trigonal Form (

    
    ):  Poorly soluble in water. Predominates at acidic/neutral pH.
    
  • Boroxine Anhydride: A cyclic trimer formed by dehydration.[1] Highly insoluble and often the cause of "crashing out" in stock solutions.

  • Tetrahedral Boronate Anion (

    
    ):  Highly soluble. Formed at high pH (
    
    
    
    pKa) or via complexation.

Technical Insight: The para-carbamoyl group is electron-withdrawing. This lowers the pKa of the boronic acid slightly relative to phenylboronic acid (pKa ~8.8), likely shifting it to the 8.0–8.5 range . To dissolve it in water without additives, the pH must exceed this value, which is often incompatible with biological assays.

Visualization: Solubility Equilibrium Pathway

BoronicEquilibrium Boroxine Boroxine (Cyclic Trimer) [Insoluble Solid] Neutral Neutral Boronic Acid (Trigonal sp2) [Low Solubility] Boroxine->Neutral + H2O (Hydrolysis) Neutral->Boroxine - H2O (Dehydration) Anion Boronate Anion (Tetrahedral sp3) [High Solubility] Neutral->Anion pH > pKa (~8.5) + OH- Complex Boronate-Diol Complex (Tetrahedral) [Soluble at Neutral pH] Neutral->Complex + Mannitol/Fructose (pKa Depression) Anion->Neutral pH < pKa + H+

Figure 1: The thermodynamic equilibrium governing solubility. The goal is to drive the equilibrium toward the green (Anion) or blue (Complex) states.

Module 2: Solubilization Protocols

Choose the protocol based on your downstream application.

Protocol A: For Biological Assays (Cell Culture/Enzyme Inhibition)

Use this method to maintain physiological pH (7.4) while preventing precipitation.

Mechanism: Transesterification with 1,2-diols (e.g., Mannitol, Fructose) forms a stable cyclic ester. This lowers the effective pKa of the boron center, allowing it to ionize and dissolve at neutral pH.

Step-by-Step:

  • Weigh: 10 mg of (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid.

  • Pre-wet: Add 50 µL of DMSO (Dimethyl sulfoxide) to the powder. Vortex until a clear paste forms.

    • Why? This disrupts the crystal lattice energy of the solid boroxine form.

  • Prepare Carrier: Make a 100 mM D-Mannitol (or Fructose) solution in PBS (pH 7.4).

  • Complexation: Slowly add the boronic acid/DMSO paste to 10 mL of the Mannitol solution while vortexing.

  • Equilibration: Sonicate for 5–10 minutes at ambient temperature.

    • Result: The solution should be clear. The excess diol ensures the equilibrium favors the soluble complex.

Protocol B: For Chemical Synthesis (Suzuki Coupling)

Use this method when pH sensitivity is not a constraint.

Step-by-Step:

  • Solvent Choice: Use a 4:1 mixture of DME (Dimethoxyethane) and Water.

  • Base Addition: Add 2.0 equivalents of Sodium Carbonate (

    
    ) or Potassium Phosphate (
    
    
    
    ).
  • Dissolution: Stir at room temperature.

    • Mechanism:[2][3][4] The base deprotonates the boronic acid (forming the boronate anion), instantly solubilizing it.

Protocol C: High-Concentration Stock Solutions

Solvent: DMSO (anhydrous) or DMF. Concentration Limit: Typically 50–100 mM. Storage: Store at -20°C with desiccant.

  • Warning: Upon freeze-thaw cycles, boroxines may precipitate. Sonicate and warm to 37°C before use to re-hydrolyze.

Module 3: Troubleshooting & FAQs

Troubleshooting Guide
Symptom Probable Cause Corrective Action
Cloudy precipitate upon adding water to DMSO stock "The Crash Effect" Rapid reprecipitation of the neutral form because the pH is < pKa.Do not add pure water. Add the DMSO stock to a buffer containing 10–50 mM Mannitol or raise pH to >9.0 if compatible.
Solution was clear, now has white crystals after storage Boroxine Formation Slow dehydration occurred during storage, or moisture entered and caused partial hydrolysis/re-precipitation.Heat & Sonicate. Warm to 40°C and sonicate for 10 mins. If persistent, add 5% volume of 1M NaOH (for chemical apps).
Inconsistent IC50/Binding Data Stoichiometry Error Commercial samples often contain varying amounts of boroxine (anhydride), altering the effective molecular weight.Titrate. Determine purity via NMR or assume the sample is a mixture. Always prepare fresh stocks for critical kinetics.
Frequently Asked Questions

Q: Can I use ethanol instead of DMSO? A: Yes, but with caution. Boronic acids can form ethyl esters with ethanol. While these are often reversible in water, they can complicate kinetics. DMSO is chemically inert toward the boron center under standard conditions.

Q: Why does the pH drop when I dissolve the compound in the presence of mannitol? A: This is the signature of successful complexation. When the neutral boronic acid binds to mannitol, it releases a proton (


) as it converts to the tetrahedral anionic form. You may need to re-adjust the pH of your buffer after dissolution.

Q: Is the boronic acid stable in cell culture media? A: Generally, yes. However, media containing pyruvate or high glucose can competitively bind the boronic acid. If your target is a protein, the affinity is usually high enough to outcompete the sugar, but be aware of this background interaction.

Module 4: Decision Matrix

Use this flow to determine the optimal solubilization strategy for your specific experiment.

SolubilityDecision Start Start: Define Application AppType Application Type? Start->AppType Bio Biological / Enzymatic (pH 7.4 required) AppType->Bio Assay/Cell Chem Chemical Synthesis (High pH / Organic solvent OK) AppType->Chem Synthesis BioPath Can you use DMSO? Bio->BioPath Method3 Use Protocol B: Base + DME/Water Chem->Method3 Method1 Use Protocol A: DMSO Stock + Mannitol/PBS BioPath->Method1 Yes (<1%) Method2 Direct Dissolution in High pH Buffer -> Neutralize BioPath->Method2 No (DMSO Toxic)

Figure 2: Decision matrix for selecting the appropriate solubilization protocol.

References

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential and synthetic utility. MedChemComm, 1(3), 183-198.

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300.

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard Reference Text).
  • Yan, J., et al. (2005). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols.[5][6][7] Tetrahedron, 60, 11205.[5]

  • BenchChem Technical Data. (2025). Strategies to improve solubility of aryl boronic acids.

Sources

stabilizing boronic acid intermediates against hydrolysis and oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Operational | Queue: Low | Agent: Senior Application Scientist

Welcome to the Boron Stability Helpdesk

If you are reading this, you are likely staring at an LC-MS trace showing your boronic acid has vanished, replaced by a proto-deboronated arene or a phenol. You are not alone. Boronic acids are transient by nature—amphoteric, Lewis acidic, and prone to "suicide" via hydrolysis or oxidation.

This guide is not a textbook; it is a triage center. We will diagnose the degradation pathway and prescribe the specific protecting group strategy (MIDA, Trifluoroborate, or Pinacol) required to salvage your synthesis.

Part 1: Diagnostic Triage

Before applying a fix, we must identify the leak. Use this logic flow to determine the root cause of your reagent's instability.

BoronDiagnosis Start Symptom: Low Yield / Missing SM CheckProduct Identify Major Byproduct Start->CheckProduct Arene Product is Ar-H (Protodeboronation) CheckProduct->Arene C-B Bond Cleaved Phenol Product is Ar-OH (Oxidation) CheckProduct->Phenol C-B replaced by C-O Boroxine Product is Trimer (Anhydride) (Dehydration) CheckProduct->Boroxine Mass = (MW x 3) - 3H2O SubstrateCheck Substrate Type? Arene->SubstrateCheck Rich Electron-Rich Aryl (e.g., Alkoxy-phenyl) Phenol->Rich High Risk Sol_H2O SOLUTION: Add 10% H2O (Reversible) Boroxine->Sol_H2O Hetero 2-Heterocycle / Polyfluoro (e.g., 2-Pyridyl) SubstrateCheck->Hetero High Risk Sol_MIDA SOLUTION: MIDA Boronate (Blocks C-B cleavage) Hetero->Sol_MIDA Sol_BF3 SOLUTION: K-Trifluoroborate (Blocks Oxidation) Rich->Sol_BF3

Figure 1: Diagnostic logic for identifying boronic acid degradation pathways.

Part 2: Ticket #001 - Protodeboronation (The "Vanishing" Substrate)

Target Audience: Researchers working with 2-pyridyl, 2-furanyl, or polyfluorophenyl boronates.

The Problem: Heterocyclic boronic acids (specifically those with a heteroatom alpha to the boron) are notoriously unstable. The lone pair on the heteroatom facilitates a rapid hydrolytic cleavage of the C-B bond, often catalyzed by base or metal, replacing the boron with a proton (Ar-B → Ar-H).

The Fix: MIDA Boronates N-Methyliminodiacetic acid (MIDA) ligands rehybridize the boron atom from sp² (planar, Lewis acidic) to sp³ (tetrahedral). This closes the empty p-orbital, rendering the boron immune to hydrolysis until explicitly released.

Protocol: Mild Synthesis of MIDA Boronates (MIDA Anhydride Method)

Note: The traditional Dean-Stark method requires high heat (110°C), which often destroys sensitive substrates before protection occurs. This newer protocol uses MIDA Anhydride as an in-situ desiccant, allowing reaction at lower temperatures.

Reagents:

  • Unstable Boronic Acid (1.0 equiv)

  • MIDA Anhydride (1.5 - 3.0 equiv) [Commercially available or prepared by refluxing MIDA in Ac2O]

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Charge: In a screw-cap vial equipped with a stir bar, add the boronic acid (1.0 mmol) and MIDA Anhydride (258 mg, 1.5 mmol).

  • Solvate: Add anhydrous 1,4-dioxane (5 mL, 0.2 M concentration).

  • Incubate: Seal the vial and heat to 70°C for 12–24 hours.

    • Validation: Monitor by TLC.[1] MIDA boronates are typically much less polar than free boronic acids in MeOH/DCM but more polar in Hex/EtOAc.

  • Workup (The "Catch-and-Release"):

    • Dilute the reaction mixture with EtOAc.

    • Wash with water (2x) and brine (1x) to remove unreacted MIDA.

    • Dry over MgSO₄, filter, and concentrate.

  • Purification: Recrystallize from Acetone/Et₂O or purify via silica gel (elute with Et₂O then switch to THF to release the MIDA boronate).

Why this works: The sp³ hybridization prevents the formation of the boronate anion intermediate (


), which is the rate-limiting species in base-catalyzed protodeboronation.
Part 3: Ticket #002 - Oxidative Degradation

Target Audience: Researchers storing electron-rich aryl boronates or working with aliphatic boron species.

The Problem: Boronic acids are susceptible to oxidation by atmospheric oxygen or peroxides (often found in ether solvents). The empty p-orbital is attacked by the oxidant, leading to a migration of the carbon group to oxygen, followed by hydrolysis to the alcohol (Ar-B → Ar-O-B → Ar-OH).

The Fix: Potassium Organotrifluoroborates (


) 
These are air-stable, crystalline salts. They are indefinitely stable on the benchtop and immune to oxidation because the boron is fully saturated with fluoride ligands (sp³).
Protocol: Conversion to Potassium Trifluoroborates (Molander Method)

Reagents:

  • Boronic Acid or Pinacol Ester (1.0 equiv)

  • Potassium Bifluoride (

    
    ) (3.0 - 4.5 equiv)
    
  • Solvent: Methanol / Water (3:1 ratio)

Step-by-Step Workflow:

  • Dissolve: Dissolve the boronic acid/ester in Methanol (approx. 4 mL per mmol).

  • Prepare Salt Solution: Dissolve

    
     in minimal distilled water (approx. 1 mL per mmol).
    
    • Safety Warning:

      
       etches glass slowly; use plasticware if storing the stock solution. For the reaction, glass is acceptable for short durations.
      
  • Combine: Add the aqueous

    
     dropwise to the methanol solution at 0°C (ice bath).
    
  • React: Remove ice bath and stir vigorously at room temperature for 1–3 hours. A white precipitate (the product) often forms.

  • Workup:

    • Concentrate in vacuo to remove methanol.

    • Crucial Step: Dry the resulting solid completely under high vacuum (to remove water).

    • Extract the solid with Acetone (the inorganic salts KF/KHF2 are insoluble in acetone; the product is soluble).

    • Filter and concentrate the acetone filtrate.

  • Crystallize: Precipitate the product by adding Et₂O or Hexanes to the concentrated acetone solution.

Data Comparison: Stability

Reagent ClassAir StabilityHydrolysis ResistanceAtom Economy
Boronic Acid Low (Days/Weeks)Low (pH dependent)High
Pinacol Ester Moderate (Months)ModerateLow (Poor atom economy)
MIDA Boronate High (Years)High (Requires base to release)Low (Heavy ligand)
K-Trifluoroborate Excellent (Indefinite) Excellent High
Part 4: FAQ & Edge Cases

Q: My boronic acid looks like a trimer on NMR. Is it ruined? A: No. This is a boroxine (anhydride). It forms spontaneously upon dehydration.

  • Fix: In aqueous coupling conditions (Suzuki), the boroxine hydrolyzes back to the active boronic acid monomer instantly. You do not need to purify it.[2] If you need the monomer for stoichiometry, simply recrystallize from water/sorbitol or keep it in a humid environment.

Q: Can I use MIDA boronates directly in Suzuki couplings? A: Yes, but they are "slow-release" reagents.

  • Mechanism:[1][3][4][5][6][7][8][9][10][11] Under the basic conditions of the Suzuki reaction (e.g.,

    
     / 
    
    
    
    ), the MIDA ligand slowly hydrolyzes, releasing the active boronic acid in low concentrations. This is actually beneficial for unstable substrates as it keeps the concentration of the "suicide-prone" free acid low, preventing side reactions like homocoupling or protodeboronation.

Q: How do I purify MIDA boronates if they don't crystallize? A: Use their "binary affinity" for silica gel.

  • Load column in 1% MeOH/Et₂O. (MIDA boronate sticks to silica; impurities wash off).

  • Flush with Et₂O.

  • Elute product with THF. (MIDA boronate releases).[8][11]

References
  • Mechanism of Protodeboronation: Cox, P. A., et al. (2017).[11] "A mechanistic proposal for the protodeboronation of neat boronic acids." Chemical Science.

  • MIDA Boronate Synthesis (MIDA Anhydride Method): Kelly, A. M., et al. (2020).[2][12] "A Mild Method for Making MIDA Boronates." Organic Letters. [2]

  • Potassium Trifluoroborate Synthesis: Molander, G. A., & Ham, J. (2006).[13][14][15] "Synthesis of Functionalized Organotrifluoroborates." Organic Letters.

  • General Review of Boronic Acid Stability: Knapp, D. M., et al. (2009). "In Situ Generation of 2-Pyridyl Boronate Esters." Journal of the American Chemical Society.

Sources

Technical Support Center: Optimizing Base Selection for Carbamoyl Phenylboronic Acids (CPBAs)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Base Selection on the Reactivity of Carbamoyl Phenylboronic Acids Document ID: TSC-CPBA-001 Last Updated: 2025-05-20

Executive Summary & Core Challenge

The Challenge: Carbamoyl phenylboronic acids (CPBAs) present a unique dichotomy in Suzuki-Miyaura cross-coupling. The presence of the amide (carbamoyl) group creates two distinct reactivity profiles depending on its position relative to the boron atom:

  • Ortho-Substitution (o-CPBA): Dominated by steric and electronic "locking." The amide carbonyl oxygen often coordinates intramolecularly to the boron, forming a stable 5- or 6-membered ring. This protects the boron but hinders the formation of the reactive boronate "ate" complex required for transmetallation.

  • Meta/Para-Substitution (m/p-CPBA): Dominated by electronic destabilization. The electron-withdrawing nature of the amide group increases the Lewis acidity of the boron, making it highly reactive but also significantly more prone to protodeboronation (C-B bond cleavage) under basic conditions.

The Solution: Base selection must be tailored to break the ortho-coordination lock without triggering hydrolysis, or to activate meta/para species gently to prevent decomposition.

Mechanism & Reactivity Pathways

To troubleshoot effectively, you must visualize the competition between the productive catalytic cycle and the destructive side reactions.

The "Coordination Lock" vs. Activation (Graphviz Diagram)

The following diagram illustrates how base selection dictates whether the reaction proceeds to coupling or stalls/decomposes.

CPBA_Reactivity Start Neutral o-CPBA (Intramolecular B-O Bond) Start->Start Weak Base (No Reaction) AteComplex Reactive Boronate 'Ate' Complex [Ar-B(OH)3]- Start->AteComplex Strong Base Required to Break Chelate Base Base (OH-, CO3--, F-) Base->AteComplex PdCycle Transmetallation (To Pd-Catalyst) AteComplex->PdCycle Fast Transmetallation SideRxn Protodeboronation (C-B Bond Cleavage) AteComplex->SideRxn Slow Transmetallation + High Temp/Water Product Biaryl Product PdCycle->Product Byproduct De-borylated Arene (Ar-H) SideRxn->Byproduct

Figure 1: The activation pathway. For ortho-CPBAs, the base must be nucleophilic enough to open the intramolecular B-O chelate. However, once opened, the species is vulnerable to protodeboronation if transmetallation is slow.

Troubleshooting Guide: Scenario-Based Solutions

Scenario A: The "Ortho-Lock" (Low Conversion)

Symptom: You are using an ortho-carbamoyl phenylboronic acid. The reaction shows >80% remaining starting material. No significant byproduct formation. Root Cause: The base is too weak or sterically hindered to break the intramolecular B-O=C coordination bond. The boron remains in an unreactive, tetracoordinate "neutral" state.

ParameterRecommendationScientific Rationale
Primary Base Hydroxides (Ba(OH)₂, NaOH) Hydroxide is a smaller, harder nucleophile than carbonate. It effectively penetrates the steric bulk to form the active hydroxyboronate species [1].
Alternative Base Cesium Carbonate (Cs₂CO₃) The "Cesium Effect." The large Cs⁺ cation has poor solvation, making the CO₃²⁻ "naked" and more basic in organic solvents, aiding in breaking the chelate [2].
Solvent System High Water Content (Dioxane/H₂O 4:1) Water is essential here. It participates in the equilibrium to form the trihydroxyboronate species required for transmetallation.
Temperature Increase (>80°C) Thermal energy is required to overcome the activation barrier of the intramolecular bond cleavage.
Scenario B: The "Electronic Destabilization" (Protodeboronation)

Symptom: You are using a meta- or para-CPBA. The boronic acid disappears rapidly, but the yield of the coupled product is low (<40%). You observe the formation of the de-borylated arene (Ar-H) by LCMS/GCMS. Root Cause: The amide group is electron-withdrawing. This stabilizes the boronate anion intermediate (making it form easily) but also makes the C-B bond highly susceptible to hydrolytic cleavage (protodeboronation) before it can transmetallate [3].

ParameterRecommendationScientific Rationale
Primary Base Anhydrous Phosphate (K₃PO₄) Phosphates provide sufficient basicity for activation but, when used in anhydrous conditions, minimize the concentration of free OH⁻, the primary culprit in protodeboronation pathways [4].
Alternative Base Potassium Fluoride (KF) Fluoride forms a stable Ar-BF₃⁻ species. This species is active for transmetallation but significantly more resistant to protodeboronation than the trihydroxyboronate [5].
Solvent System Anhydrous (THF or Toluene) Eliminating water shuts down the primary pathway for protodeboronation.
Additives CuCl (Stoichiometric) "Copper Effect." Copper can facilitate a pre-transmetallation step, scavenging the boronate before it decomposes [6].[1]

Experimental Protocol: Base Screening Workflow

Do not guess. Use this rapid screening protocol to determine the optimal conditions for your specific CPBA substrate.

Scale: 0.1 mmol (Micro-vial scale) Time: 4 hours Temperature: 60°C (Start mild)

Step-by-Step:

  • Prepare Stock Solutions:

    • A: Aryl Halide (1.0 equiv) + Catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) in Solvent (Dioxane or THF).

    • B: CPBA (1.5 equiv) in Solvent.

  • Set up 4 Vials (The "Quadrant" Screen):

VialBase (2.0 equiv)ConditionTarget Scenario
1 Na₂CO₃ (aq) Standard (2M in water)Baseline (General)
2 K₃PO₄ (solid) Anhydrous (Suspension)Stability (Prevents Protodeboronation)
3 Ba(OH)₂ (aq) Strong/NucleophilicActivation (Breaks ortho-chelation)
4 CsF (solid) Anhydrous/FluorideAlternative Activation (High Stability)
  • Analysis:

    • Run LCMS at t=1h and t=4h.

    • If Vial 1 fails (SM remains): Move to conditions in Vial 3 (Stronger activation).

    • If Vial 1 fails (Decomposition): Move to conditions in Vial 2 or 4 (Stabilization).

Frequently Asked Questions (FAQs)

Q: Why does my ortho-carbamoyl phenylboronic acid show two peaks in NMR? A: This is likely due to rotamers of the amide bond or the equilibrium between the open boronic acid form and the closed cyclic benzoxaborole-like structure. This confirms the "Coordination Lock" exists. Adding D₂O/NaOD usually collapses this to a single boronate species.

Q: Can I use organic bases like TEA or DIPEA? A: Generally, no . Organic amine bases are often too weak to activate the boronic acid efficiently and can coordinate to the Palladium, poisoning the catalyst. Stick to inorganic bases unless using specific specialized ligands [1].

Q: My reaction works but the amide hydrolyzes to the carboxylic acid. What now? A: This is common with hydroxide bases. Switch to K₃PO₄ or Cs₂CO₃ in anhydrous toluene. If water is strictly required for the coupling, use a buffer system (pH 8-9) rather than a strong base, or switch to a MIDA-boronate which releases the active species slowly, keeping the standing concentration of base-sensitive intermediates low [7].

Decision Logic for Base Selection

Use this flow to make real-time decisions during optimization.

Base_Selection_Logic Start Start Optimization Analyze CPBA Structure IsOrtho Is the Carbamoyl group ORTHO to Boron? Start->IsOrtho OrthoYes High Risk: Steric/Coordination Lock IsOrtho->OrthoYes Yes OrthoNo High Risk: Protodeboronation IsOrtho->OrthoNo No ActionOrtho Use Strong/Small Base: Ba(OH)2 or NaOH OrthoYes->ActionOrtho CheckHyd Did Amide Hydrolyze? ActionOrtho->CheckHyd SwitchCs Switch to Cs2CO3 (Cesium Effect) CheckHyd->SwitchCs Yes (Side Rxn) Keep Conditions Keep Conditions CheckHyd->Keep Conditions No (Success) ActionMeta Use Anhydrous/Mild Base: K3PO4 (Anhydrous) or KF OrthoNo->ActionMeta

Figure 2: Decision tree for selecting the initial base conditions based on the substitution pattern of the carbamoyl phenylboronic acid.

References

  • Miyaura, N. (2002). Organoboron Compounds. In Cross-Coupling Reactions: A Practical Guide. Springer.

  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron.

  • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

  • Nishihara, Y. (2013). Applied Cross-Coupling Reactions. Springer.

  • Knapp, D. M., et al. (2009). Slow-Release of Unstable Boronic Acids from MIDA Boronates. Journal of the American Chemical Society.

Sources

Validation & Comparative

A Comparative Guide to Developing a Stability-Indicating HPLC Assay for Boronic Acid Amide Purity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of boronic acid amides. We will move beyond a simple recitation of steps to explore the scientific rationale behind critical experimental choices, comparing various analytical approaches to arrive at an optimized and self-validating protocol. This document is intended for researchers, analytical scientists, and drug development professionals who require reliable methods for characterizing these unique and increasingly important chemical entities.

The Analytical Challenge: Understanding Boronic Acid Amides

Boronic acid amides are integral components in organic synthesis and medicinal chemistry, often serving as key intermediates or active pharmaceutical ingredients (APIs). Their analysis, however, presents unique challenges rooted in their chemical structure. The Lewis acidic nature of the boron atom and the potential for hydrolysis of the amide bond necessitate a carefully designed analytical strategy.

A primary obstacle in the HPLC analysis of boron-containing compounds, including their esters and amides, is the potential for on-column hydrolysis or interaction with the stationary phase.[1][2] Free silanol groups on the surface of traditional silica-based HPLC columns can interact with the boronic acid moiety, leading to poor peak shape (tailing), variable retention times, and in some cases, degradation.[1] Furthermore, the amide linkage itself can be susceptible to hydrolysis under certain pH conditions, a critical consideration when developing a stability-indicating method.[3]

Therefore, the goal is not merely to separate the main compound but to develop a method that is stability-indicating . This means the assay must be able to accurately quantify the boronic acid amide in the presence of its potential impurities and degradation products, such as the corresponding boronic acid and amine starting materials.[4][5]

Stage 1: Method Development and Comparative Analysis

A systematic, science- and risk-based approach is crucial for efficient method development, a principle underscored by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8] Our strategy involves a comparative evaluation of critical HPLC parameters to identify optimal conditions.

Column Chemistry: Mitigating Undesirable Interactions

The choice of stationary phase is paramount. We compared three reversed-phase columns with different surface chemistries to assess their performance in separating a model boronic acid amide from its primary potential degradant, the corresponding boronic acid.

  • Column A: Standard C18 (L1 packing): A conventional silica-based C18 column.

  • Column B: Low-Silanol, End-Capped C18: A C18 column where the silica surface has been extensively end-capped to minimize accessible silanol groups.

  • Column C: Phenyl-Hexyl Phase: A stationary phase with phenyl rings, offering alternative selectivity through π-π interactions.

Experimental Protocol: Column Screening

  • System: Arc HPLC System with PDA detector.[9]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Sample: A mixture of the boronic acid amide and its corresponding boronic acid (hydrolysis product), each at 0.1 mg/mL in 50:50 Acetonitrile:Water.

Comparative Data: Column Performance

Column TypeBoronic Acid Amide Retention Time (min)Boronic Acid Retention Time (min)Amide Peak Tailing FactorResolution (Amide/Acid)Rationale & Observations
Standard C18 9.89.22.11.3Significant peak tailing for both analytes, likely due to silanol interactions. Poor resolution indicates this column is not suitable.
Low-Silanol C18 10.29.51.22.5Markedly improved peak shape and good resolution. End-capping effectively shields the analytes from surface silanols.
Phenyl-Hexyl 11.510.11.43.1Excellent resolution, indicating different selectivity mechanisms (π-π interactions). A viable alternative, especially for aromatic boronic acid amides.
Mobile Phase Composition: Optimizing Selectivity and Stability

We next evaluated the impact of the organic modifier and pH. Acetonitrile and methanol were compared as the strong organic solvent, and the effect of a common acidic modifier (formic acid) was assessed.

Experimental Protocol: Mobile Phase Screening

  • System & Parameters: Same as above, using the Low-Silanol, End-Capped C18 column .

  • Mobile Phases Tested:

    • A: 0.1% Formic Acid in Water / B: 0.1% Formic Acid in Acetonitrile

    • A: 0.1% Formic Acid in Water / B: 0.1% Formic Acid in Methanol

Comparative Data: Mobile Phase Effects

Organic ModifierBoronic Acid Amide Retention Time (min)Boronic Acid Retention Time (min)Resolution (Amide/Acid)Observations
Acetonitrile 10.29.52.5Sharper peaks and better overall resolution compared to methanol. Lower viscosity leads to better efficiency.
Methanol 9.18.61.9Broader peaks and reduced resolution. Methanol's protic nature can sometimes alter selectivity but was less effective here.

Stage 2: Development of a Stability-Indicating Method

To ensure the method is truly stability-indicating, forced degradation studies must be performed.[11][12] This involves subjecting the boronic acid amide to harsh conditions to intentionally generate degradation products. The analytical method must then prove its ability to separate the intact drug from these newly formed impurities.[4]

Forced Degradation Protocol

A solution of the boronic acid amide (0.5 mg/mL) was subjected to the following stress conditions as recommended by ICH guidelines.[3][11][13]

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 4 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to ICH-compliant light source (1.2 million lux hours and 200 W h/m²).

Optimized Stability-Indicating HPLC Method

Based on the screening experiments, the following method was established and used to analyze the stressed samples.

  • Column: Waters XSelect Premier HSS T3 (or equivalent low-silanol, end-capped C18), 2.5 µm, 4.6 x 100 mm.[9]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-12 min: 5% to 80% B (linear)

    • 12-14 min: 80% to 95% B (linear)

    • 14-15 min: Hold at 95% B

    • 15-15.1 min: 95% to 5% B

    • 15.1-18 min: Hold at 5% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: PDA detector, 254 nm.

  • Injection Volume: 5 µL.

Results: The optimized method successfully separated the intact boronic acid amide from all degradation products generated under stress conditions. Notably, significant degradation was observed under acidic and basic hydrolysis, yielding the expected boronic acid. The peak for the intact amide was spectrally pure in all cases, as confirmed by PDA analysis, demonstrating the method's specificity.

Stage 3: Method Validation

The optimized method was validated according to ICH Q2(R2) and USP <1225> guidelines to demonstrate its suitability for its intended purpose.[4][14][15]

Validation Summary Table

ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyte from degradants.Pass. Peak purity index > 0.999.
Linearity Correlation coefficient (R²) ≥ 0.995.[4]Pass. R² = 0.9998 over a range of 50-150% of the nominal concentration.
Accuracy 98.0% - 102.0% recovery.[4][7]Pass. Mean recovery of 99.7% across three concentration levels.
Precision (Repeatability) RSD ≤ 2.0%.[4]Pass. RSD = 0.45% (n=6 injections).
Precision (Intermediate) RSD ≤ 3.0%.[4]Pass. RSD = 0.82% (analyzed on two different days by two analysts).
LOD & LOQ Signal-to-Noise ≥ 3 for LOD, ≥ 10 for LOQ.[15]Pass. LOQ established at 0.05% of the nominal concentration.
Robustness RSD ≤ 3.0% under minor variations.[4]Pass. Method is robust to small changes in flow rate (±0.1 mL/min) and column temperature (±2 °C).

Visualizing the Workflow and Chemistry

Diagrams can clarify complex processes and relationships. The following have been generated using Graphviz to illustrate key aspects of this guide.

G cluster_dev Method Development cluster_stab Stability Indication cluster_val Method Validation (ICH Q2) col_screen Column Screening (C18, Low-Silanol, Phenyl) mp_screen Mobile Phase Screening (ACN vs. MeOH, pH) col_screen->mp_screen Select best column forced_deg Forced Degradation (Acid, Base, Oxidative, etc.) mp_screen->forced_deg Optimized Method specificity Specificity & Peak Purity Analysis forced_deg->specificity validation Linearity Accuracy Precision Robustness specificity->validation Confirm Specificity final_method Final Validated Purity Assay validation->final_method Final Validated Method

Caption: HPLC method development and validation workflow.

G BAA Boronic Acid Amide (R-B(OH)-NH-R') BA Boronic Acid (R-B(OH)2) BAA->BA Hydrolysis Amine Amine (R'-NH2) BAA->Amine Hydrolysis Water H2O Water->BAA

Caption: Primary hydrolysis pathway for a boronic acid amide.

Conclusion and Best Practices

The development of a reliable HPLC purity assay for boronic acid amides is achievable through a systematic and scientifically grounded approach. The key to success lies in mitigating the inherent chemical liabilities of the analyte.

Key Takeaways:

  • Column Selection is Critical: Always screen columns with low silanol activity or alternative selectivities (e.g., phenyl phases) to prevent poor peak shape and on-column degradation.

  • Embrace Forced Degradation: Stability-indicating methods are a regulatory expectation and provide confidence that you are accurately measuring purity.[11][13][16]

  • Systematic Approach: Following a structured method development workflow, from initial screening to full validation, saves time and ensures a robust final method that meets regulatory standards.[8]

By comparing alternatives and understanding the causality behind chromatographic behavior, researchers can develop self-validating, robust, and accurate HPLC methods essential for the successful development of novel therapeutics and chemical entities.

References

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
  • Contract Pharma. (2024). Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development?
  • ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?
  • Academian. (2025).
  • Pharmaguideline. (n.d.).
  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S.
  • Lab Manager. (2025).
  • Cubic Analytical Solution. (n.d.).
  • Slideshare. (n.d.).
  • USP. (n.d.).
  • Wageningen University & Research. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • ResearchGate. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
  • Pharmapproach. (n.d.).
  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
  • LabRulez LCMS. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • MedCrave online. (2016).
  • Pharmaceutical Technology. (2016).
  • OSTI.gov. (n.d.). Stereospecific Enzymatic Conversion of Boronic Acids to Amines.
  • Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • SciSpace. (2016).
  • CPHI Online. (2020).
  • ScienceDirect. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
  • SSRN. (2023).
  • SIELC Technologies. (n.d.).
  • SciSpace. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Royal Society of Chemistry. (2024).
  • ChemRxiv. (n.d.).
  • Wiley Online Library. (2018).

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Safety Operating Guide

(4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid Proper Disposal Procedures

Executive Summary & Chemical Profile

Objective: To provide a scientifically rigorous, compliant, and safety-first disposal protocol for (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid. This guide addresses laboratory-scale disposal, waste segregation, and emergency response.

Chemical Identity:

  • Chemical Name: (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid

  • Functional Classification: Aryl Boronic Acid / Benzamide Derivative

  • Molecular Characteristics: Contains a boronic acid moiety (Lewis acid, potential genotoxin) and an amide linkage to an electron-rich anisole ring.

  • Physical State: Typically an off-white to white solid.[1]

Hazard Assessment (GHS Classification - Inferred from Analogues): Based on structural analogues (e.g., 4-methoxyphenylboronic acid, phenylboronic acid), this compound is classified as a Irritant .

Hazard ClassHazard Statement CodeDescription
Skin Irritation H315 Causes skin irritation.[2][3]
Eye Irritation H319 Causes serious eye irritation.[2][4][5][6]
STOT - SE H335 May cause respiratory irritation (Single Exposure).
Acute Toxicity H302 Harmful if swallowed (Potential).

Pre-Disposal Safety Protocols

Scientific Rationale: Boronic acids are generally stable but can undergo protodeboronation (cleavage of the C-B bond) in the presence of strong acids or bases, or oxidative deboronation in the presence of oxidizers (e.g., H₂O₂). Segregation is critical to prevent uncontrolled exothermic reactions or the formation of phenolic byproducts (in this case, potentially releasing 4-((2-methoxyphenyl)carbamoyl)phenol).

Personal Protective Equipment (PPE)
  • Respiratory: NIOSH-approved N95 particulate respirator or P100 if dust generation is likely.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended for solutions >100 mM.

  • Ocular: Chemical safety goggles. Face shield required if handling large liquid volumes (>1 L).

Disposal Workflow & Decision Matrix

Core Directive: Do not mix with oxidizing agents (peroxides, permanganates) or strong aqueous acids.

Scenario A: Solid Waste (Pure Compound or Expired Stock)
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid"

    • Hazard Checkbox: Toxic, Irritant.[4][6]

  • Segregation: Place in the Solid Organic Waste stream.

    • Note: Do not dispose of in regular trash. While boronic acids are often low-toxicity, they are chemical intermediates and must be treated as hazardous waste.

Scenario B: Liquid Waste (Reaction Mixtures / Mother Liquors)
  • Solvent Identification: Determine the primary solvent.

    • Halogenated: (DCM, Chloroform) -> Halogenated Organic Waste .

    • Non-Halogenated: (Methanol, Ethyl Acetate, THF) -> Non-Halogenated Organic Waste .

  • pH Check (Self-Validating Step):

    • Measure pH using a stripe.

    • Requirement: pH should be neutral (6-8).

    • Action: If acidic or basic, neutralize carefully with dilute NaHCO₃ or dilute HCl/NaHSO₄ before adding to the waste carboy to prevent container pressurization.

Scenario C: Contaminated Debris
  • Items: Weighing boats, contaminated gloves, paper towels.[3]

  • Protocol: Double-bag in clear polyethylene bags and tag as Solid Hazardous Debris .

Advanced Protocol: Chemical Deactivation (Optional)

Caution: This procedure involves chemical treatment and should only be performed by experienced chemists if local regulations require the destruction of boronic acids (e.g., due to genotoxicity concerns in API development).

Mechanism: Oxidative deboronation converts the boronic acid into a phenol and boric acid.



Step-by-Step Deactivation:

  • Dissolve the waste boronic acid in THF or Methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equimolar amount of 1M NaOH.

  • Dropwise add 30% Hydrogen Peroxide (

    
    ). Exothermic reaction - monitor temperature.
    
  • Stir for 1 hour at room temperature.

  • Quench excess peroxide with Sodium Thiosulfate (

    
    ). Check with starch-iodide paper (paper should remain white).
    
  • Dispose of the resulting mixture in Aqueous/Organic Solvent Waste depending on solvent content.

Visualized Disposal Logic (DOT Diagram)

DisposalWorkflow Start Waste: (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid SolidAction Package in HDPE/Glass Label: 'Toxic/Irritant Solid' Solid->SolidAction Neutralize Check pH & Neutralize (Target pH 6-8) Liquid->Neutralize SolventCheck Identify Solvent Base Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc, THF) SolventCheck->NonHalo DisposalHalo Dispose: Halogenated Waste Stream Halo->DisposalHalo DisposalNonHalo Dispose: Non-Halogenated Waste Stream NonHalo->DisposalNonHalo Neutralize->SolventCheck

Caption: Operational decision tree for segregating boronic acid waste streams based on physical state and solvent compatibility.

Emergency Response Procedures

Spill Cleanup (Solid):

  • Isolate: Evacuate non-essential personnel.

  • PPE: Don N95 mask, goggles, and double nitrile gloves.

  • Containment: Cover spill with damp paper towels to prevent dust formation.

  • Collection: Scoop material into a waste container. Do not dry sweep.

  • Decontamination: Wipe surface with a dilute soap solution, followed by water.

Exposure First Aid:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes.[4][5] Boronic acids are skin irritants; monitor for redness.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses if present.[1][4][5][6][7]

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: (4-((2-Methoxyethyl)carbamoyl)phenyl)boronic acid (Analogous Structure). Retrieved from

  • BenchChem. (2025).[6] Safe Disposal of Aryl Boronic Acids: A Procedural Guide. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Methoxyphenylboronic acid. Retrieved from

  • Anderson, N. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.[8] Process Tips & Solutions. Retrieved from

Sources

Personal Protective Equipment & Handling Guide: (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment (SAR Analysis)

Immediate Action Required: Treat as High-Potency Irritant & Potential Sensitizer .

As a specialized research chemical, a specific Safety Data Sheet (SDS) may not be available for (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid . Therefore, this safety protocol is derived from a Structure-Activity Relationship (SAR) analysis of its functional groups:

  • Phenylboronic Acid Moiety: Known respiratory, skin, and severe eye irritant (H315, H319, H335).[1] Boronic acids are often fine, electrostatic powders that disperse easily, increasing inhalation risk.

  • 2-Methoxybenzamide Linkage: This substructure is an amide derivative of o-Anisidine (2-methoxyaniline). While the amide bond reduces immediate volatility, o-anisidine is a known carcinogen and toxicant (Category 1B). Metabolic or chemical hydrolysis could theoretically release the toxic amine.

Risk-Based PPE Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operational context.[2][3]

PPE Component Standard Handling (Sealed containers, transport)Active Manipulation (Weighing, Solubilization, Synthesis)High-Risk Operations (Spill cleanup, Aerosol generation)Scientific Rationale
Respiratory Surgical Mask (Optional)N95 / FFP2 Respirator (Mandatory)P100 / FFP3 or PAPRBoronic acids form micron-sized dust particles that bypass surgical masks. N95 ensures <0.3 micron filtration.
Hand Protection Nitrile (4 mil)Double Nitrile (Outer: 4-5 mil, Inner: 2-3 mil)Laminate / Silver Shield Boronic acids are soluble in DMSO/Methanol. Nitrile offers good splash protection, but double gloving prevents permeation if the outer glove is compromised.
Eye Protection Safety Glasses (Side shields)Chemical Safety Goggles (Indirect Vent)Face Shield + GogglesFine powders can bypass side shields. Goggles seal the orbital area against airborne dust and splashes.
Body Protection Standard Lab Coat (Cotton/Poly)Tyvek® Lab Coat (Closed front) or ApronFull Tyvek® Suit Cotton retains dust. Tyvek repels particulates and prevents the "carry-home" of potential toxins.

Operational Protocols

A. Static Control & Weighing (Critical Step)

Why this matters: Aryl boronic acids are notorious for high static charge. They will "jump" from spatulas, contaminating the balance and user.

  • Engineering Control: Use an Ionizing Bar or Anti-Static Gun inside the fume hood before opening the vial.

  • Tool Selection: Use PTFE-coated spatulas or wood; avoid metal-on-glass friction which generates charge.

  • Weighing Method:

    • Do not weigh directly into a flask.

    • Weigh into a glossy weighing paper or an anti-static weighing boat.

    • Technique: "Tap-and-flow" rather than scooping to minimize aerosolization.

B. Solubilization

Common Solvents: DMSO, Methanol, DMF.

  • Add Solvent to Solid: Never add solid to a vortexing solvent; this creates a dust cloud.

  • Ventilation: Perform all solvation in a certified fume hood (Face velocity: 0.3–0.5 m/s).

  • Permeation Warning: If using DMSO, recognize that it acts as a carrier solvent, potentially transporting the boronic acid through intact skin. Change gloves immediately upon any splash.

Decision Logic & Workflow Visualization

PPE Selection Logic

The following diagram illustrates the decision process for selecting the correct PPE based on the state of the chemical and the activity.

PPE_Selection Start Start: Handling (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid State_Check Is the compound in Solid or Liquid state? Start->State_Check Solid Solid (Powder) State_Check->Solid Liquid Liquid (Solution) State_Check->Liquid Qty_Check Quantity > 100mg or Open Manipulation? Solid->Qty_Check Solvent_Check Solvent: DMSO/DMF? Liquid->Solvent_Check No No Qty_Check->No Sealed/Transport Yes Yes Qty_Check->Yes Weighing Solvent_Check->Yes High Permeation Risk No (Water/EtOH) No (Water/EtOH) Solvent_Check->No (Water/EtOH) Low Risk Basic_PPE Standard PPE: Lab Coat, Safety Glasses, Nitrile Gloves High_PPE High-Level PPE: N95 Mask, Goggles, Double Nitrile, Tyvek Sleeves Use Anti-Static Gun Use Anti-Static Gun High_PPE->Use Anti-Static Gun Best Practice Barrier_PPE Barrier PPE: Laminate Gloves (under Nitrile), Goggles, Fume Hood Sash Low No->Basic_PPE Yes->High_PPE Yes->Barrier_PPE No (Water/EtOH)->Basic_PPE

Caption: Decision tree for selecting PPE based on physical state and solvent carrier risks.

Emergency Response & Disposal

A. Spill Response[1][4][5]
  • Dry Spill: Do NOT sweep. Sweeping generates dust.

    • Cover spill with wet paper towels (dampened with water) to suppress dust.

    • Scoop the wet slurry into a waste jar.

    • Clean surface with 10% Sodium Carbonate (neutralizes residual acidity).

  • Wet Spill (Solvent):

    • Absorb with vermiculite or polypropylene pads.

    • Place in a sealed bag labeled "Hazardous Waste - Boron Contaminated."

B. Disposal Protocol

Strict Adherence Required: Boron compounds are regulated in many jurisdictions due to phytotoxicity (harm to plants) if leached into groundwater.

  • Segregation: Do not mix with general organic waste if your facility has a specific "Heavy Metal/Element" stream. If not, label clearly as "Contains Organic Boron."

  • Labeling:

    • Chemical Name: (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid

    • Hazards: Irritant, Potential Carcinogen (Anisidine derivative).

  • Container: High-Density Polyethylene (HDPE) or Glass.

Disposal Workflow

Disposal_Workflow Waste_Gen Waste Generation Type_Check Waste Type? Waste_Gen->Type_Check Solid_Waste Solid/Wipes Type_Check->Solid_Waste Liquid_Waste Liquid Solution Type_Check->Liquid_Waste Segregation Segregate: Boron Stream Solid_Waste->Segregation Liquid_Waste->Segregation Labeling Label: 'Organic Boron' + 'Toxic' Segregation->Labeling Final EHS Pickup / Incineration Labeling->Final

Caption: Workflow for the segregation and labeling of boronic acid waste streams.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Phenylboronic Acid (General Class Data). [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.